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  • Product: Barium bis(p-nonylphenolate)
  • CAS: 41157-58-8

Core Science & Biosynthesis

Foundational

thermodynamic stability of barium bis(p-nonylphenolate) complexes

An In-Depth Technical Guide to the Thermodynamic and Thermal Stability of Barium bis(p-nonylphenolate) Complexes Authored by: A Senior Application Scientist Barium bis(p-nonylphenolate) is a metal-organic complex of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic and Thermal Stability of Barium bis(p-nonylphenolate) Complexes

Authored by: A Senior Application Scientist

Barium bis(p-nonylphenolate) is a metal-organic complex of significant industrial relevance, primarily utilized as a heat stabilizer in polyvinyl chloride (PVC) formulations.[1][2][3] Its efficacy in preventing thermal degradation of the polymer is intrinsically linked to its own stability. This guide provides a comprehensive technical exploration of the principles and methodologies for evaluating the thermodynamic and thermal stability of barium bis(p-nonylphenolate) complexes. We delve into the fundamental concepts of metal complex stability, detail robust experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, material scientists, and formulation chemists seeking to understand and optimize the performance of such additives.

Introduction: The Role and Importance of Barium bis(p-nonylphenolate)

Alkaline earth metal phenolates, particularly barium bis(p-nonylphenolate), serve a critical function as additives in polymer processing. Their primary application is as heat stabilizers for PVC, where they act to neutralize hydrogen chloride (HCl) released during thermal degradation, thereby preventing a catastrophic autocatalytic decomposition of the polymer matrix.[3][4] The structure, featuring a central barium ion coordinated to two p-nonylphenolate ligands, provides both a basic site for HCl scavenging and long alkyl chains for compatibility with the polymer.

Understanding the stability of this complex is paramount for two reasons:

  • Performance: The complex must be stable enough to withstand processing temperatures without premature decomposition, yet labile enough to react with HCl when needed.

  • Longevity: The long-term stability dictates the service life of the final PVC product, especially in applications involving exposure to heat and UV radiation.[2][3]

This guide will distinguish between two key aspects of stability:

  • Thermodynamic Stability: Refers to the equilibrium of the complex formation in a given medium, quantified by the stability constant (K) and associated thermodynamic parameters (ΔG, ΔH, ΔS).[5][6] This is crucial for understanding the complex's integrity in solution or in a plasticized matrix.

  • Thermal Stability: Refers to the complex's resistance to decomposition at elevated temperatures, typically characterized by its decomposition temperature (Td). This is directly relevant to its performance during high-temperature PVC processing.[7]

Fundamentals of Metal Complex Stability

The stability of a metal complex is governed by the strength of the interaction between the central metal ion (Barium, Ba²⁺) and the ligands (p-nonylphenolate, ⁻O-C₆H₄-C₉H₁₉).

Thermodynamic Stability

Thermodynamic stability pertains to the change in free energy (ΔG) during the formation of the complex from its constituent metal ion and ligands in solution. The overall formation of Barium bis(p-nonylphenolate) can be represented by the equilibrium:

Ba²⁺ + 2 L⁻ ⇌ BaL₂

where L⁻ is the p-nonylphenolate anion.

The overall stability constant (β₂) for this equilibrium is given by:

β₂ = [BaL₂] / ([Ba²⁺][L⁻]²)

A large value of β₂ indicates a high concentration of the complex at equilibrium and thus, high thermodynamic stability. The stability constant is related to the standard Gibbs free energy of formation (ΔG°) by the equation:

ΔG° = -RT ln(β₂)

where R is the gas constant and T is the absolute temperature. A more negative ΔG° corresponds to a more stable complex.[5] The Gibbs free energy itself is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • Enthalpy (ΔH°): Represents the change in heat content of the system. A negative ΔH° (exothermic reaction) indicates the formation of strong bonds between the metal and ligand, which favors complex formation.

  • Entropy (ΔS°): Represents the change in disorder of the system. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, typically leads to a positive ΔS°, which also favors complex formation.[8]

Factors Influencing the Stability of Barium bis(p-nonylphenolate)
  • The Metal Ion (Ba²⁺): As an alkaline earth metal, Barium is a relatively large ion with a +2 charge. Its interaction with the phenolate oxygen is primarily electrostatic.

  • The Ligand (p-nonylphenolate):

    • Donor Atom: The phenolate oxygen is a hard donor, which forms a stable bond with the hard acid Ba²⁺.

    • p-nonyl group: This long, hydrophobic alkyl chain provides steric bulk around the metal center and enhances the complex's solubility in nonpolar media like a PVC matrix.[9]

    • Electronic Effects: The phenolate anion's charge is delocalized into the aromatic ring, which can influence the Ba-O bond strength. Interactions with alkali-metal counterions are known to induce significant charge localization on the phenolate oxygen.[10]

Experimental Protocols for Stability Determination

A multi-faceted experimental approach is required to fully characterize the stability of barium bis(p-nonylphenolate). Below are detailed protocols for key analytical techniques.

Workflow for Thermodynamic and Thermal Stability Analysis

The following diagram outlines a comprehensive workflow for characterizing the stability of the target complex.

G cluster_0 Thermodynamic Stability (Solution Phase) cluster_1 Thermal Stability (Solid State) potentiometry Potentiometric Titration thermo_calc Calculate K, ΔG° potentiometry->thermo_calc uv_vis UV-Vis Spectrophotometry uv_vis->thermo_calc itc Isothermal Titration Calorimetry (ITC) thermo_calc_2 Calculate ΔH°, ΔS° itc->thermo_calc_2 interpretation Comprehensive Stability Profile: Structure-Performance Relationship thermo_calc->interpretation thermo_calc_2->interpretation tga Thermogravimetric Analysis (TGA) thermal_data Determine Td, Mass Loss % tga->thermal_data dsc Differential Scanning Calorimetry (DSC) thermal_data_2 Determine Enthalpy of Decomposition (ΔHdec) dsc->thermal_data_2 thermal_data->interpretation thermal_data_2->interpretation start Synthesize & Purify Barium bis(p-nonylphenolate) start->potentiometry start->uv_vis start->itc start->tga start->dsc

Caption: Workflow for stability analysis of barium bis(p-nonylphenolate).

Protocol: Potentiometric Titration for Stability Constant (K) Determination

This method is a cornerstone for determining stability constants by monitoring pH changes.[8] The underlying principle is the competition between protons (H⁺) and the metal ion (Ba²⁺) for the ligand.

Expertise & Causality: Potentiometry is chosen for its high precision and its ability to simultaneously determine the ligand's protonation constants, which are essential for calculating the free ligand concentration at any given pH. The use of a constant ionic strength medium is critical to ensure that activity coefficients remain constant, allowing concentrations to be used in equilibrium calculations.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a standardized solution of the ligand (p-nonylphenol) in a suitable solvent (e.g., 90:10 dioxane/water).

    • Prepare a standardized solution of Barium Perchlorate, Ba(ClO₄)₂. Perchlorate is chosen as the counter-ion due to its very low tendency to form complexes.

    • Prepare standardized, carbonate-free solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH or tetrabutylammonium hydroxide, TBAOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffers, ensuring the calibration is performed in the same solvent mixture as the experiment if non-aqueous solvents are used.

  • Titration Procedure:

    • Ligand Protonation: Titrate a known volume of the ligand solution (with a known amount of strong acid added) with the standardized strong base. Record the pH or mV reading after each addition. This allows for the calculation of the ligand's pKa.

    • Complex Formation: Prepare a solution containing the same amount of ligand and strong acid as above, but also add a known concentration of the Ba(ClO₄)₂ solution. The metal-to-ligand ratio should be varied in different experiments (e.g., 1:2, 1:5) to ensure the model is robust.

    • Titrate this solution with the standardized strong base, again recording the pH/mV after each addition. The resulting titration curve will be shifted relative to the ligand-only curve due to the release of protons upon complexation.

  • Data Analysis:

    • Use specialized software (e.g., Hyperquad, BEST) to perform a non-linear least-squares refinement of the potentiometric data.

    • The software fits the experimental data to a chemical model that includes the ligand's pKa and the stepwise or overall stability constants for the Ba²⁺-phenolate complexes.

    • The output will be the log(β₂) value and its standard deviation.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K, ΔH, and ΔS) in a single experiment.[12]

Expertise & Causality: ITC is the gold standard for thermodynamic characterization because it measures enthalpy directly, rather than deriving it from the temperature dependence of the stability constant (the van 't Hoff method), which is often less accurate.[12] The direct measurement of heat provides unparalleled insight into the forces driving the interaction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the barium salt (e.g., Ba(ClO₄)₂) in a precisely known concentration in a suitable buffer or solvent. Degas the solution thoroughly.

    • Prepare a solution of the p-nonylphenolate ligand (as its sodium or potassium salt to ensure deprotonation) at a concentration typically 10-15 times higher than the barium solution. Degas this solution thoroughly. The buffer/solvent for both solutions must be identical to minimize heats of dilution.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the barium salt solution into the sample cell and the identical buffer/solvent into the reference cell.

    • Load the concentrated ligand solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired temperature (e.g., 25 °C).

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 2-10 µL) of the ligand solution into the sample cell while stirring.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak.

    • Continue injections until the binding sites on the barium ions are saturated and the heat signal diminishes to the heat of dilution.

  • Data Analysis:

    • Integrate the heat-rate peaks to obtain the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software (e.g., Origin, MicroCal).

    • The fitting process yields the stability constant (K, which can be converted to β₂), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically using the relationships: ΔG = -RTln(K) and ΔG = ΔH - TΔS.

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These thermal analysis techniques are essential for determining the thermal stability and decomposition profile of the solid complex.[7][13]

Expertise & Causality: TGA is used to pinpoint the onset of decomposition by measuring mass loss as a function of temperature. DSC complements this by measuring the heat flow associated with thermal events (like melting or decomposition), indicating whether they are endothermic or exothermic. Performing the analysis under an inert atmosphere (e.g., Nitrogen) is crucial to study the intrinsic thermal decomposition without oxidative side reactions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount (typically 5-10 mg) of the dry, powdered barium bis(p-nonylphenolate) into an inert TGA/DSC pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition and Analysis:

    • TGA Curve: The instrument records the sample's mass as a function of temperature.

      • Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

      • Decomposition Steps: Identify the number of decomposition steps and the percentage mass loss for each. This can provide insight into the decomposition mechanism.

      • Residue: The final mass percentage at the end of the experiment corresponds to the inorganic residue (likely barium oxide or carbonate).

    • DSC Curve: The instrument records the differential heat flow into the sample.

      • Melting Point (T_m): An endothermic peak appearing before decomposition indicates melting.

      • Decomposition Exotherm/Endotherm: Peaks corresponding to mass loss events on the TGA curve indicate the enthalpy of decomposition (ΔH_dec). The process may be endothermic or exothermic.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison and analysis.

Table 1: Thermodynamic Stability Parameters for Metal Phenolate Complexes
ComplexMethodlog β₂ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Ba(p-nonylphenolate)₂ Potentiometry[Hypothetical][Hypothetical]--
Ba(p-nonylphenolate)₂ ITC[Hypothetical][Hypothetical][Hypothetical][Hypothetical]
Ca(glycinate)₂[14]Spectrophotometry1.10-6.28--
Sr(glycinate)₂[14]Spectrophotometry0.28-1.60--
Ba(glycinate)₂[14]Spectrophotometry-0.80+4.57--

Note: Data for Barium bis(p-nonylphenolate) is presented as hypothetical to illustrate data presentation. The comparative data for glycinate complexes at 25°C and 1.0M ionic strength shows the relative stability trends for alkaline earth metals with a different ligand.

Table 2: Thermal Stability Data for Barium Complexes
ComplexMethodT_onset (°C)T_peak (°C)Mass Loss (%)Residue at 600°C (%)
Ba(p-nonylphenolate)₂ TGA[Hypothetical][Hypothetical][Hypothetical][Hypothetical]
Ba-Carboxylate (from Coconut Oil)Isothermal>160---

Note: Data for Barium bis(p-nonylphenolate) is presented as hypothetical. Comparative data for a barium carboxylate indicates thermal stability above 160°C, a relevant benchmark for PVC processing which occurs around 180-190°C.[1]

Conclusion

The comprehensive evaluation of the thermodynamic and thermal stability of barium bis(p-nonylphenolate) is essential for optimizing its function as a polymer additive. By employing a suite of analytical techniques including potentiometry, isothermal titration calorimetry, thermogravimetric analysis, and differential scanning calorimetry, researchers can obtain a complete stability profile. Potentiometry and ITC provide critical data on the intrinsic stability of the complex in solution (log K, ΔG°, ΔH°, ΔS°), which governs its formation and persistence. TGA and DSC offer indispensable information on its behavior at the high temperatures encountered during polymer processing, defining its operational limits. A thorough understanding of these parameters allows for the rational design of more effective stabilizers and provides a basis for predicting the long-term performance and reliability of the materials they protect.

References

  • Studies on Thermal Stability of Barium Carboxylates from Coconut Oil.
  • Process for the manufacture of barium alkyl phenates.
  • Kinetic analysis of the thermal polymerizations. Studies on a series of bis-arylimides containing four phenylene rings and their polymers.
  • Multifunctional role of Barium Compounds in PVC processing. Kanademy.
  • Evaluating solubility, stability, and inclusion complexation of oxyresveratrol with various β-cyclodextrin derivatives using advanced computational techniques and experimental valid
  • Evaluation of the Chemical Stability and Reactivity of 4-Nonylphenol Isomers, and Bioaccumulation and Toxicity of their Ethoxylated Molecules and Degradation Products.
  • Barium bis(2-nonylphenol
  • On the stability constants of metal–nitrate complexes in aqueous solutions. RSC Publishing.
  • Constraints on the determination of stability constants for metal complexes. II. The iron(III)
  • Determination of Stability Constants for Alkaline-Earth and Alkali Metal Ion Complexes of Glycine by Spectrophotometry. PubMed.
  • Theoretical study of sensitive reactions in phenol decomposition. RSC Publishing.
  • Barium-zinc liquid stabilizer, preparation method and application thereof.
  • An integrated computational and experimental study of BSA-coated MnFe2O4 nanoparticles as a drug delivery platform for quercetin.
  • Solubility and stability of barium arsenate and barium hydrogen arsenate
  • Examining Metal Complexes and How They Enhance Detection Techniques. Spectroscopy.
  • Thermal Decomposition of Barium Perchlorate.
  • What Stabilizers Are Used in PVC: Key Additives Explained. Baisha Chemicals.
  • Synthesis, characterization, crystal structure and comparative study of porous metal–organic frameworks, ternary quantum dots and their composite as sensors for the electrochemical determination of bisphenol A. Dalton Transactions (RSC Publishing).
  • Study on the stability and microstructural properties of barium sulfate nanoparticles produced by nanomilling.
  • Stability of Metal Complexes. SciSpace.
  • Charge-Localizing Effect in Alkali-Metal Enolates and Phenolates. Structure and Aromaticity of the Phenolate Anion.
  • Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphon
  • Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. TCU Digital Repository.
  • Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.
  • Synthesis and Structure of a Molecular Barium Aminebis(phenolate) and Its Application as an Initiator for Ring-Opening Polymerization of Cyclic Esters. Inorganic Chemistry (ACS Figshare).
  • What is Barium zinc stabilizer used for? pvcstabilizer.com.
  • Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI.
  • KINETIC AND THERMAL STABILITY STUDIES OF BISPHENOL-C DERIV
  • Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermedi
  • A comprehensive study of the complexation of alkali metal cations by lower rim calix[1]arene amide derivatives. RSC Publishing.

  • Barium/Zinc and rel
  • Stability constants of metal complexes and their applic
  • Stability of Metal Complexes: A Comparative Analysis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine and Other Ligands. Benchchem.
  • Isothermal titration calorimetry.
  • Microstructure-Processing-Property Relations in Chemical Solution Deposited Barium Titanate Films. University of Illinois Urbana-Champaign.
  • Synthesis, structural, spectral and optical characterization of Barium Bis- Paranitrophenolate paranitrophenol Tetrahydrate (BBPT) NLO single crystal. Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

protocol for the laboratory synthesis of barium bis(p-nonylphenolate)

Application Note: Laboratory Synthesis of Barium Bis(p-nonylphenolate) Executive Summary Barium bis(p-nonylphenolate) (CAS: 93778-54-2), frequently referred to as barium nonylphenate, is a specialized organometallic salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of Barium Bis(p-nonylphenolate)

Executive Summary

Barium bis(p-nonylphenolate) (CAS: 93778-54-2), frequently referred to as barium nonylphenate, is a specialized organometallic salt utilized extensively as a thermal stabilizer in polyvinyl chloride (PVC) matrices and as a detergent/dispersant intermediate in tribological formulations. Synthesizing this compound requires overcoming the kinetic barriers of reacting a sterically hindered weak acid with a solid metal base. This application note details a robust, solvent-mediated laboratory synthesis protocol designed for high-purity yield, emphasizing the thermodynamic causality behind the process parameters.

Mechanistic Rationale & Experimental Causality

The formation of barium bis(p-nonylphenolate) proceeds via the direct acid-base neutralization of p-nonylphenol with a strong barium base, typically 1[1]. Because p-nonylphenol is a weak acid, the solid-liquid heterogeneous reaction with Ba(OH)₂ requires specific thermodynamic driving forces to achieve quantitative conversion.

  • Solvent Selection (Toluene): Toluene is selected not merely for its solvating properties, but to exploit its ability to form a minimum-boiling azeotrope with the water byproduct. By continuously removing water via a Dean-Stark apparatus, Le Chatelier’s principle dictates that the equilibrium is driven irreversibly toward the 2[2].

  • Thermal Profiling: The initial contact between the reagents is conducted at a moderate 60–80°C. This prevents thermal runaway from the3[3] while providing sufficient activation energy to initiate solid-liquid mass transfer.

ReactionMechanism NP 2 x p-Nonylphenol (Weak Acid) Complex Transition State (Solvent-Mediated) NP->Complex BaOH Ba(OH)₂ (Strong Base) BaOH->Complex Product Barium bis(p-nonylphenolate) (Metal Salt) Complex->Product - H₂O Water 2 x H₂O (Removed via Azeotrope) Complex->Water

Acid-base neutralization mechanism yielding barium bis(p-nonylphenolate).

Reagent Matrix

ReagentRoleMW ( g/mol )Mass (g)MolesEquivalents
p-Nonylphenol Weak Acid / Substrate220.3544.070.202.0
Barium Hydroxide (Anhydrous) Strong Base / Metal Source171.3417.130.101.0
Toluene Solvent / Azeotroping Agent92.14130.00 (~150 mL)ExcessN/A

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-validating system; visual and physical cues at each phase ensure the operator can confirm reaction progress without immediate offline analytical testing.

Phase 1: Reactor Setup & Reagent Charging

  • Equip a 500 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a Dean-Stark trap attached to a water-cooled reflux condenser, and a nitrogen gas inlet.

  • Charge the flask with 44.07 g of p-nonylphenol and 150 mL of anhydrous toluene.

  • Begin moderate stirring (300 rpm) to dissolve the phenol, then slowly introduce 17.13 g of anhydrous barium hydroxide.

Validation Checkpoint 1: The mixture will immediately present as a cloudy, heterogeneous white suspension. The solid Ba(OH)₂ should remain visibly undissolved at room temperature.

Phase 2: Azeotropic Reflux & Neutralization 4. Heat the reaction mixture gradually using a thermostated heating mantle to an internal temperature of 60–80°C. Maintain this temperature for 30 minutes to allow the initial 2 to proceed safely[2]. 5. Ramp the heating mantle to achieve a vigorous reflux (approx. 110°C internal temperature). 6. Monitor the Dean-Stark trap. Water will begin to co-distill with toluene, phase-separating at the bottom of the trap.

Validation Checkpoint 2: The reaction is deemed chemically complete when water entirely ceases to collect in the trap (theoretical yield of water is ~3.6 mL) and the suspended barium hydroxide has 2, yielding a clear to slightly amber, homogeneous solution[2].

Phase 3: Clarification & Isolation 7. While the solution is still hot (70–80°C), filter it through a medium-porosity fritted glass funnel (or a pad of Celite) to remove any trace unreacted barium species or insoluble barium carbonate formed from atmospheric CO₂ exposure. 8. Transfer the clarified filtrate to a rotary evaporator. Evaporate the toluene under reduced pressure (e.g., 50 mbar at 60°C) to isolate the neat product. Alternatively,2 with fresh toluene if a standardized liquid concentrate (e.g., 0.1 M) is required for downstream formulation[2].

Validation Checkpoint 3: The isolated neat product should manifest as a highly viscous, amber liquid or waxy semi-solid that is completely miscible in aliphatic and aromatic hydrocarbons, with no particulate settling.

SynthesisWorkflow Start Reagents: p-Nonylphenol + Ba(OH)₂ Solvent Solvent Addition: Toluene Start->Solvent Reflux Reflux (60-110°C) Neutralization Solvent->Reflux WaterRemoval Azeotropic Distillation (Dean-Stark Trap) Reflux->WaterRemoval Filtration Hot Filtration (Remove unreacted Base) WaterRemoval->Filtration Concentration Vacuum Evaporation (Solvent Recovery) Filtration->Concentration Product Barium bis(p-nonylphenolate) (Anhydrous Product) Concentration->Product

Workflow for the azeotropic synthesis of barium bis(p-nonylphenolate).

Quantitative Process Parameters & Quality Control

ParameterTarget ValueAnalytical Method / Indicator
Azeotropic Water Yield ~3.6 mLVolumetric measurement in Dean-Stark trap
Reaction Time (Reflux) 1.5 to 3.0 HoursVisual clearance of solid Ba(OH)₂ suspension
Theoretical Product Yield ~57.6 gGravimetric analysis post-solvent evaporation
Barium Content (Theoretical) ~23.8% w/wInductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

References

  • Title: Synthesis of barium nonylphenate Source: PrepChem.com URL: [2]

  • Title: Synthesis of SYNTHESIS EXAMPLE--1 Liquid overbased barium nonylphenolate Source: PrepChem.com URL: [3]

  • Title: Buy barium nonylphenolate | 93778-54-2 Source: Smolecule URL: [1]

Sources

Application

Application Notes and Protocols for the Extraction of Barium Bis(p-nonylphenolate)

Introduction Barium bis(p-nonylphenolate) is a widely utilized industrial chemical, primarily serving as a heat stabilizer in polyvinyl chloride (PVC) products and as a detergent and antioxidant additive in lubricating o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Barium bis(p-nonylphenolate) is a widely utilized industrial chemical, primarily serving as a heat stabilizer in polyvinyl chloride (PVC) products and as a detergent and antioxidant additive in lubricating oils.[1][2] Its structure consists of a central barium ion coordinated to two p-nonylphenolate ligands. In many commercial applications, particularly in lubricants, it exists in an "overbased" form. This overbasing introduces a colloidal dispersion of barium carbonate, stabilized by the phenate molecules, which provides a reserve of basicity to neutralize acidic byproducts of combustion and oxidation.[3][4]

The effective extraction and quantification of barium bis(p-nonylphenolate) from various matrices are crucial for quality control, regulatory compliance, and research into its environmental fate and toxicological profile. This guide provides a comprehensive overview of experimental methods for its extraction, offering detailed protocols for both the organic (p-nonylphenolate) and inorganic (barium) moieties. The methodologies presented are designed to be robust and adaptable to different sample matrices, including lubricating oils and polymer composites.

Challenges in Extraction and Analysis

The analysis of barium bis(p-nonylphenolate) presents a unique set of challenges. A primary difficulty lies in the analysis of the intact metal-organic complex. While techniques like LC-MS can be used for the analysis of some metal-organic compounds, the lability of the barium-phenolate bond and the complex sample matrix often necessitate a dual-pronged analytical approach.[5] This involves separate quantification of the p-nonylphenol ligand and the barium cation.

For overbased formulations, the colloidal nature of the additive requires a preliminary step to disrupt the micellar structure and release the entrapped nonylphenolate, ensuring its complete extraction.[3] The high viscosity and complex hydrocarbon matrix of lubricating oils also demand efficient sample preparation techniques to minimize interferences and protect analytical instrumentation.[6]

Method 1: Extraction and Quantification of the p-Nonylphenolate Ligand

This method focuses on the extraction and analysis of the organic portion of the molecule, p-nonylphenol. This is often sufficient for applications where the concentration of the active organic component is the primary interest.

Protocol 1.1: Liquid-Liquid Extraction (LLE) from Lubricating Oil

Liquid-liquid extraction is a fundamental and widely used technique for separating analytes from a complex matrix based on their differential solubility in two immiscible liquid phases.[7] In this protocol, a polar solvent is used to extract the moderately polar p-nonylphenol from the non-polar oil matrix.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 1 g of the oil sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard, such as 4-n-octylphenol, to correct for extraction efficiency and instrumental variability.

  • Initial Extraction: Add 10 mL of a suitable polar solvent (e.g., acetonitrile or methanol) to the centrifuge tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the polar phase.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the oil and solvent layers.

  • Collection of Extract: Carefully transfer the upper polar solvent layer to a clean collection tube using a Pasteur pipette.

  • Re-extraction: Repeat the extraction (steps 3-6) on the remaining oil phase with a fresh 10 mL aliquot of the polar solvent to maximize recovery.

  • Extract Concentration: Combine the two solvent extracts and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the final extract to a precise volume (e.g., 1 mL) with the mobile phase to be used for HPLC analysis.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Causality of Experimental Choices:

  • Solvent Choice: Acetonitrile and methanol are chosen for their miscibility with the nonylphenol and immiscibility with the bulk oil matrix.

  • Vortexing and Centrifugation: These steps are crucial for maximizing the surface area of contact between the two phases for efficient extraction and then for achieving a sharp separation to prevent contamination of the extract with oil.

  • Internal Standard: The use of an internal standard with similar chemical properties to the analyte is essential for accurate quantification, as it compensates for any sample loss during the multi-step extraction process.

Protocol 1.2: Solid-Phase Extraction (SPE) from Lubricating Oil

Solid-phase extraction offers a more selective and often cleaner extraction compared to LLE, by utilizing a solid sorbent to retain the analyte of interest while allowing interfering matrix components to pass through.[8]

Step-by-Step Protocol:

  • Sample Dilution: Dilute 1 g of the oil sample with 5 mL of n-hexane to reduce viscosity and facilitate passage through the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of n-hexane. Do not allow the cartridge to run dry.

  • Sample Loading: Load the diluted oil sample onto the conditioned SPE cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of n-hexane to remove the bulk of the oil matrix.

  • Analyte Elution: Elute the retained p-nonylphenol from the cartridge with 10 mL of a more polar solvent, such as acetonitrile or a mixture of dichloromethane and methanol.[8]

  • Eluate Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.

Causality of Experimental Choices:

  • C18 Sorbent: A C18 (octadecyl) bonded silica sorbent is effective at retaining the non-polar alkyl chain of the nonylphenol through hydrophobic interactions.

  • Washing Step: The n-hexane wash is critical for removing the non-polar hydrocarbon matrix of the oil, which would otherwise interfere with the analysis.

  • Elution Solvent: A more polar solvent is required to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, thereby eluting the p-nonylphenol.

Analytical Finish: HPLC-FLD/MS

The extracted and cleaned-up samples can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with either a Fluorescence Detector (FLD) or a Mass Spectrometer (MS).[4][9]

Typical HPLC Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
FLD Wavelengths Excitation: 225 nm, Emission: 305 nm[4]
MS Detection Electrospray Ionization (ESI) in negative ion mode

Method 2: Quantification of Barium Content

For a complete characterization of barium bis(p-nonylphenolate), especially in its overbased form, the determination of the total barium content is essential. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is the preferred method for this analysis due to its high sensitivity and robustness for oil-based samples.[6]

Protocol 2.1: Barium Analysis by ICP-OES (adapted from ASTM D4951 and D4628)

This protocol outlines the general procedure for the determination of barium in lubricating oils.[6][10][11]

Step-by-Step Protocol:

  • Sample Homogenization: Thoroughly mix the oil sample to ensure a representative aliquot is taken for analysis.

  • Sample Dilution: Accurately weigh a small amount of the oil sample (e.g., 0.1-0.5 g) into a clean, dry vessel. Dilute the sample with a suitable organic solvent (e.g., kerosene, xylene, or a specialized oil analysis solvent) to a known volume or weight. A dilution factor of 10 to 50 is common.

  • Internal Standard Addition: Add a suitable internal standard (e.g., cobalt or yttrium) to all samples, blanks, and calibration standards to correct for matrix effects and instrumental drift.

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified organometallic barium standard in the same solvent and with the same internal standard concentration as the samples.

  • Instrumental Analysis: Analyze the samples and standards using an ICP-OES system. The instrument should be optimized for organic solvent analysis, which may include a cooled spray chamber and a solvent-resistant sample introduction system.

  • Data Analysis: Construct a calibration curve from the standard responses and use it to determine the concentration of barium in the diluted samples. Calculate the original concentration of barium in the oil sample, taking into account the dilution factor.

Causality of Experimental Choices:

  • Dilution: Dilution with an organic solvent is necessary to reduce the viscosity of the oil, allowing for efficient nebulization and transport into the plasma. It also minimizes matrix effects from the complex hydrocarbon background.

  • Internal Standard: An internal standard is crucial for accurate and precise results in ICP-OES analysis of complex matrices like oil, as it compensates for variations in sample introduction and plasma conditions.

  • Organometallic Standards: The use of oil-soluble organometallic standards is essential for matrix-matching the calibration standards to the samples, ensuring accurate quantification.

Handling Overbased Barium Bis(p-nonylphenolate)

When dealing with overbased formulations, the colloidal barium carbonate core can physically trap the nonylphenolate molecules. To ensure complete extraction of the organic ligand, it is often necessary to first break down this structure.

Protocol Modification for Overbased Samples (Prior to LLE or SPE):

  • Acidification: Before the primary extraction step, add a small amount of a dilute acid (e.g., 1% formic acid in the extraction solvent) to the sample.

  • Sonication: Sonicate the acidified sample for 10-15 minutes. The acid will react with the barium carbonate, breaking down the micellar structure and releasing the nonylphenolate into the surrounding medium, making it available for extraction.

Visualization of Experimental Workflows

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Clean-up and Concentration A Weigh Oil Sample B Spike Internal Standard A->B C Add Polar Solvent B->C D Vortex C->D E Centrifuge D->E F Collect Supernatant E->F G Repeat Extraction F->G H Combine Extracts G->H I Evaporate under Nitrogen H->I J Reconstitute in Mobile Phase I->J K Filter J->K L HPLC Analysis K->L

Caption: Workflow for Liquid-Liquid Extraction of p-Nonylphenolate.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_cleanup Clean-up and Concentration A Dilute Oil Sample in Hexane B Condition C18 Cartridge A->B C Load Sample B->C D Wash with Hexane C->D E Elute with Polar Solvent D->E F Evaporate Eluate E->F G Reconstitute in Mobile Phase F->G H Filter G->H I HPLC Analysis H->I

Caption: Workflow for Solid-Phase Extraction of p-Nonylphenolate.

ICP_Workflow cluster_sample_prep Sample Preparation cluster_analysis ICP-OES Analysis A Homogenize Oil Sample B Dilute in Organic Solvent A->B C Add Internal Standard B->C D Prepare Calibration Standards C->D E Analyze Samples and Standards C->E D->E F Quantify Barium Concentration E->F

Caption: Workflow for Barium Analysis by ICP-OES.

Data Summary and Comparison

MethodAnalytePrincipleAdvantagesDisadvantagesTypical LOQ
LLE-HPLC-FLD/MS p-NonylphenolPartitioning between immiscible liquidsSimple, low cost, widely applicableCan be less selective, may form emulsions1-10 µg/L
SPE-HPLC-FLD/MS p-NonylphenolAdsorption onto a solid phaseHigh selectivity, cleaner extracts, potential for automationHigher cost of consumables, requires method development0.1-5 µg/L
ICP-OES BariumAtomic emission in a plasmaHigh sensitivity, robust for complex matrices, multi-element capabilityRequires specialized instrumentation, destructive to sample1-10 µg/kg

Conclusion

The extraction and quantification of barium bis(p-nonylphenolate) from industrial products require a well-considered analytical strategy. For a comprehensive analysis, a dual approach targeting both the p-nonylphenolate ligand and the barium content is recommended. Liquid-liquid and solid-phase extraction methods, followed by HPLC analysis, are effective for the organic component. For the total barium content, ICP-OES is the method of choice. The presence of an overbased formulation necessitates an initial acidification step to ensure the complete release of the analyte. The protocols provided in this guide offer a robust starting point for researchers and analysts in various fields, from quality control in the lubricants industry to environmental monitoring.

References

  • LookChem. Cas 28987-17-9,barium bis(nonylphenolate). [Link]

  • Google Patents. Lubricating oil additives based on overbased gemini surfactant.
  • Competitive LC-MS/MS assay to investigate protein metalation dynamics. PMC. [Link]

  • HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. PMC. [Link]

  • Analysis of Barium, Calcium, Magnesium, and Zinc in Unused Lubricating Oils by Atomic Absorption Spectrometry1. ASTM International. [Link]

  • Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. ResearchGate. [Link]

  • D4628 Standard Test Method for Analysis of Barium, Calcium, Magnesium, and Zinc in Unused Lubricating Oils by Atomic Absorption Spectrometry. ASTM. [Link]

  • Physico-Chemical Characterisation of Overbased Oil-Soluble Phenate Detergents. University of Surrey. [Link]

  • LIQUID-LIQUID EXTRACTION AND ADSORPTION ON SOLID SURFACES APPLIED TO USED LUBRICANT OILS RECOVERY. SciELO. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. [Link]

  • Optimized Liquid-Liquid Extractive Rerefining of Spent Lubricants. PMC - NIH. [Link]

  • ASTM International (2004) ASTM D 4628 Standard Test Method for Analysis of Barium, Calcium, Magnesium, and Zinc in Unused Lubricant Oils by Atomic Absorption Spectrometry. Scirp.org. [Link]

  • Routine LC-MS Analysis of Intact Antibodies. Waters. [Link]

  • Metal–Organic Frameworks as Key Materials for Solid-Phase Microextraction Devices—A Review. MDPI. [Link]

  • Barium bis(2-nonylphenolate). PubChem. [Link]

  • Liquid-liquid extraction and adsorption on solid surfaces applied to used lubricant oils recovery. ResearchGate. [Link]

  • ASTM D4628-16 - Standard Test Method for Analysis of Barium, Calcium, Magnesium, and Zinc in Unused Lubricating Oils by Atomic Absorption Spectrometry. ASTM International. [Link]

  • hplc method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste generation. SciELO. [Link]

  • Molecular Science of Lubricant Additives. MDPI. [Link]

  • Determination of Additive Elements in Lubricating Oils according to ASTM D4951 with HR ICP-OES (EN). Analytik Jena. [Link]

  • Application of Metal-Organic Frameworks for the Extraction. IntechOpen. [Link]

  • Cas 28987-17-9,barium bis(nonylphenolate). LookChem. [Link]

  • Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. IJECC. [Link]

  • LC/MS Based Quantitation of Intact Proteins for Bioanalytical Applications. Agilent. [Link]

  • Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining. MDPI. [Link]

  • P30-T Mass Spectrometric Analysis of Metals for Biomarker Identification and Confirmation in Biological Model Systems. PMC - NIH. [Link]

  • Applications of Metal-Organic Frameworks (MOFs) to Separation Analytical Techniques. Bentham Science. [Link]

  • Synthesis of SYNTHESIS EXAMPLE--1 Liquid overbased barium nonylphenolate. Mol-Instincts. [Link]

Sources

Method

Application Note: Comprehensive Protocols for the Safe Handling and Storage of Barium Bis(p-nonylphenolate)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Barium bis(p-nonylphenolate) (CAS No. 28987-17-9) is utilized in various industrial applications, including as a polymer stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Barium bis(p-nonylphenolate) (CAS No. 28987-17-9) is utilized in various industrial applications, including as a polymer stabilizer. Its chemical structure, a salt of barium and nonylphenol, presents a dual-hazard profile that necessitates stringent safety protocols. This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound, grounded in an understanding of its constituent toxicities. The protocols herein are designed to empower researchers and laboratory personnel to mitigate risks through robust engineering controls, appropriate personal protective equipment (PPE), and validated emergency procedures.

Hazard Analysis and Toxicological Profile

A thorough understanding of the toxicology of barium bis(p-nonylphenolate) is fundamental to its safe use. The primary hazard classification is Acute Toxicity - Category 4 (Oral), with the explicit warning "Harmful if swallowed".[1][2][3] However, a deeper analysis reveals that the hazards of its constituent components—barium and nonylphenol—must be independently considered to establish a complete safety paradigm.

Toxicological Profile of Barium

The toxicity of barium compounds is directly related to their solubility.[4] While barium sulfate is largely inert due to its insolubility, water-soluble barium compounds or those that become soluble in the acidic environment of the stomach can be highly toxic.[4][5][6] Accidental ingestion can lead to the release of Ba²⁺ ions, which are potent hypokalemic agents, causing a rapid drop in blood potassium levels.[4] This can result in severe health effects, including:

  • Cardiovascular Distress: Changes in heart rhythm, hypertension, and/or hypotension.[4]

  • Neuromuscular Effects: Progressive muscle weakness, tremors, and paralysis.[6][7]

  • Gastrointestinal Effects: Vomiting, abdominal cramps, and watery diarrhea.[4]

  • Renal Toxicity: The kidneys are a primary target for barium, with long-term exposure potentially leading to nephropathy.[4]

Toxicological Profile of p-Nonylphenol

The nonylphenol moiety carries significant and distinct hazards that are critical to acknowledge. Nonylphenol is classified as:

  • Skin Corrosive (Category 1B): Causes severe skin burns and eye damage.[8][9]

  • Reproductive Toxin (Category 2): Suspected of damaging fertility or the unborn child.[8][9]

  • Aquatic Toxin (Category 1): Very toxic to aquatic life with long-lasting effects.[8][9]

The corrosive nature of nonylphenol dictates the necessity of stringent skin and eye protection, while its status as a suspected reproductive toxin and environmental hazard requires careful handling to prevent exposure and environmental release.[8][10]

Composite Hazard and GHS Classification

When handling barium bis(p-nonylphenolate), one must operate under the assumption that it can exhibit the hazards of both barium and nonylphenol. The official GHS classification focuses on the acute oral toxicity, but best practices demand precautions against skin corrosion and potential reproductive effects.

Hazard Class Category Hazard Statement Source
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1][2][3]
Implied Hazard: Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage[8][9]
Implied Hazard: Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[8][9]
Implied Hazard: Aquatic ToxicityChronic 1H410: Very toxic to aquatic life with long lasting effects[8][9]
Note: Implied hazards are based on the nonylphenol component and represent a conservative, best-practice approach to safety.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by rigorous PPE protocols.

Primary Engineering Controls

The primary engineering control is to minimize the generation and release of airborne contaminants and to contain any potential spills.

  • Fume Hood: All manipulations of barium bis(p-nonylphenolate), including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood.[10] This provides essential ventilation and containment.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE) Specifications

PPE is the last line of defense and must be selected to protect against the compound's composite hazards.

Protection Area Required PPE Specification and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are required. Gloves must be inspected for integrity before each use. The causality is to prevent skin contact with the corrosive nonylphenol moiety.[1][8]
Eyes/Face Safety Goggles with Side ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against splashes that could cause severe eye damage.[1]
Body Full-coverage Lab CoatA flame-resistant and impervious lab coat provides a barrier against accidental spills and skin contact.[1]
Respiratory NIOSH-approved RespiratorRequired only if there is a risk of generating dust or aerosols and engineering controls are insufficient.[10]

Standard Operating Protocol for Handling

This protocol outlines a self-validating workflow designed to ensure safety at every step.

Pre-Handling Checklist
  • Verify the chemical fume hood is operational and certified.

  • Assemble all necessary materials and equipment within the fume hood to minimize movement.

  • Don all required PPE as specified in Table 2.2.

  • Locate the nearest emergency eyewash station, safety shower, and spill kit.

  • Ensure a designated hazardous waste container is properly labeled and accessible.

Step-by-Step Handling Workflow

G start Start: Enter Lab pre_check 1. Execute Pre-Handling Checklist start->pre_check don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) pre_check->don_ppe weigh 3. Weigh Compound in Fume Hood don_ppe->weigh transfer 4. Transfer to Reaction Vessel (Inside Hood) weigh->transfer reaction 5. Perform Experiment transfer->reaction cleanup 6. Decontaminate Workspace and Equipment reaction->cleanup dispose 7. Segregate and Dispose of Hazardous Waste cleanup->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash end End: Exit Lab wash->end

Caption: Standard workflow for handling barium bis(p-nonylphenolate).

Post-Handling Decontamination
  • All surfaces and equipment that may have come into contact with the chemical must be decontaminated with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Contaminated disposable materials (e.g., weighing paper, pipette tips) must be placed directly into the designated hazardous waste container.[1]

Storage and Disposal Protocols

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Safe Storage Conditions
  • Container: Store in the original, tightly closed container.[1][8]

  • Location: Keep in a dry, cool, and well-ventilated area designated for toxic and corrosive materials.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[11] Avoid exposure to direct heat, sunlight, or moisture, which could compromise the compound's stability.[8]

Waste Management and Disposal

All waste containing barium bis(p-nonylphenolate) is considered hazardous.

  • Segregation: Do not mix with non-hazardous waste. Solid and liquid waste streams should be kept separate.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Barium Bis(p-nonylphenolate)".

  • Disposal: Disposal must be carried out through a licensed environmental waste management company, in strict accordance with all applicable federal, state, and local regulations.[1][2]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Spill Response Protocol

The response protocol is dictated by the scale of the spill.

  • IMMEDIATE ACTION: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or produces aerosols.[1]

  • ASSESSMENT: From a safe distance, assess the extent of the spill and any immediate dangers.

  • RESPONSE: Follow the decision tree below.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Detected assess Assess Spill Size and Risk spill->assess small_spill Small & Contained assess->small_spill <100 mL large_spill Large or Uncontained assess->large_spill >100 mL or aerosolized ppe Don Additional PPE (e.g., respirator, booties) small_spill->ppe evacuate Evacuate Area Immediately large_spill->evacuate contain Cover with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Collect into Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon secure Secure Area & Post Warnings evacuate->secure contact_ehs Contact Institutional EHS / Emergency Response secure->contact_ehs

Caption: Decision tree for spill response management.

Key Spill Cleanup Steps:

  • Avoid breathing any vapors or dust.[1]

  • Prevent the spill from entering drains or waterways, as it is very toxic to aquatic life.[8]

  • Use non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill.[9]

  • Place all contaminated materials into a sealed, properly labeled container for hazardous waste disposal.[12]

First Aid Measures

Immediate first aid can significantly reduce the severity of an exposure.

Exposure Route First Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a physician or Poison Control Center immediately.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][8]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

Quantitative Data Summary

Property Value Source
Chemical Name Barium bis(p-nonylphenolate)[1]
Synonyms Phenol, nonyl-, barium salt; Barium Nonylphenate[1][2]
CAS Number 28987-17-9[2]
Molecular Formula C₃₀H₄₆BaO₂[2][3]
Molecular Weight 576.012 g/mol [2]
Appearance Data not available; nonylphenol is a yellowish liquid.[13]
Solubility Insoluble in water.[13]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Public Health Statement for Barium and Barium Compounds. NCBI Bookshelf. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Barium and Barium Compounds. [Link]

  • Australian Government Department of Health. (2019). Nonylphenols: Human health tier II assessment. [Link]

  • Sasol Chemicals (USA) LLC. (2015). SAFETY DATA SHEET: NONYLPHENOL. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Barium. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Health Effects - Toxicological Profile for Barium and Barium Compounds. NCBI. [Link]

  • U.S. Environmental Protection Agency. (2005). Toxicological Review of Barium and Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Barium bis(2-nonylphenolate). PubChem. [Link]

  • McMaster University Biosafety Office. (2004). Spill Clean-up. [Link]

  • University of Toronto, Environmental Health & Safety. (2014). Biological Spills. [Link]

  • CBARS. (n.d.). APPROVED TREATMENT AND PROTOCOLS FOR HAZARDOUS AND NONHAZARDOUS CHEMICALS. [Link]

  • The University of British Columbia, Safety & Risk Services. (n.d.). BIOLOGICAL SPILL CLEAN UP. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Barium sulfate - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Redox. (2021). Safety Data Sheet Nonyl Phenol Pure 100 Solid. [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Applications of Barium bis(p-nonylphenolate) in Organic Synthesis and Polymer Chemistry

Target Audience: Researchers, Materials Scientists, and Process Chemists. Compound: Barium bis(p-nonylphenolate) | CAS No: 41157-58-8 / 93778-54-2 Executive Summary & Chemical Rationale Barium bis(p-nonylphenolate)—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists. Compound: Barium bis(p-nonylphenolate) | CAS No: 41157-58-8 / 93778-54-2

Executive Summary & Chemical Rationale

Barium bis(p-nonylphenolate)—often referred to as barium dinonylphenoxide—is a specialized alkaline earth metal salt utilized primarily as a co-catalyst in stereospecific anionic polymerizations and as a synergistic thermal stabilizer in halogenated polymers.

From a mechanistic standpoint, the value of barium bis(p-nonylphenolate) lies in the unique physicochemical properties of the barium cation ( Ba2+ ) combined with the bulky, lipophilic nonylphenolate ligands. The large ionic radius of barium alters the coordination sphere of propagating carbanions in polymerization, while the nonyl chain ensures complete solubility in non-polar aliphatic solvents (e.g., cyclohexane, hexane) typically used in industrial synthesis.

This guide details two primary workflows: its use in the Ba-Li-Al composite initiator system for synthesizing high trans-1,4-polybutadiene, and its application as a thermal degradation catalyst/stabilizer in polyvinyl chloride (PVC) matrices.

Application I: Stereospecific Anionic Polymerization of Conjugated Dienes

Mechanistic Causality

In the anionic polymerization of conjugated dienes (like butadiene or isoprene), standard alkyllithium initiators in non-polar solvents typically yield polymers with high cis-1,4 or mixed microstructures. However, for specific high-performance applications (such as green tire treads requiring high tensile strength and resilience), a high trans-1,4-bond content is required.

By introducing barium bis(p-nonylphenolate) alongside an organolithium/magnesium compound and an organoaluminum compound, a bimetallic "ate" complex is formed. The barium atom strongly coordinates with the growing allylic anion at the polymer terminus. The steric bulk of the nonylphenolate ligands and the specific electropositivity of barium shift the thermodynamic equilibrium of the propagating chain end, highly favoring the trans-1,4 insertion of incoming diene monomers[1].

G A Barium bis(p-nonylphenolate) (Ba(NP)2) D Composite Ba-Li-Al Initiator Complex A->D Coordination B Organolithium/Magnesium (e.g., BuLi-Mg) B->D Alkylation C Organoaluminum (e.g., Et3Al) C->D Lewis Acid Modulation E High trans-1,4 Polybutadiene D->E Diene Polymerization

Caption: Formation of the Ba-Li-Al composite initiator for stereospecific diene polymerization.

Protocol: Preparation and Polymerization Workflow

Objective: Synthesize high trans-1,4-polybutadiene using a Ba-Li-Al composite initiator. Prerequisites: All steps must be performed under strict Schlenk line techniques or in an argon-filled glovebox. Moisture and oxygen will aggressively quench the active carbanions.

Step 1: Catalyst Complex Pre-formation

  • Purge a dry, septum-sealed glass reactor with high-purity Argon.

  • Introduce 100 mL of anhydrous cyclohexane as the solvent.

  • Add 1.0 mmol of Barium bis(p-nonylphenolate) solution (in cyclohexane).

  • Inject 1.5 mmol of a tri-n-butyl lithium-magnesium complex (acting as the primary alkylating/initiating agent).

  • Inject 2.0 mmol of triethylaluminum (acts as a Lewis acid modulator to narrow the molecular weight distribution).

  • Agitate the mixture at 70°C for 30 minutes to ensure complete formation of the active Ba-Li-Al "ate" complex. The solution will typically transition to a dark, homogeneous color.

Step 2: Polymerization

  • Cool the reactor to the target polymerization temperature (e.g., 50°C).

  • Introduce 50 grams of purified, anhydrous 1,3-butadiene monomer into the reactor.

  • Allow the polymerization to proceed for 2 to 4 hours under continuous stirring. The reaction is exothermic; maintain temperature control via a cooling jacket.

  • Terminate the living polymer chains by injecting 2 mL of degassed methanol.

Step 3: Recovery

  • Precipitate the polymer by pouring the reaction mixture into an excess of isopropanol containing 0.5% BHT (butylated hydroxytoluene) as an antioxidant.

  • Dry the resulting polymer in a vacuum oven at 60°C to constant weight.

Quantitative Data: Microstructure Comparison

The following table summarizes the expected microstructural shift when utilizing the barium-based composite initiator compared to a standard lithium initiator.

Initiator Systemtrans-1,4 Content (%)cis-1,4 Content (%)1,2-Vinyl Content (%)Molecular Weight Dist. (Mw/Mn)
n-Butyllithium (Control)~50 - 55~35 - 40~8 - 101.1 - 1.2
Ba-Li-Al Composite 75 - 85 10 - 153 - 51.3 - 1.5

Data synthesized from established patent literature regarding barium dinonylphenoxide catalyzed conjugated dienes[1].

Application II: Thermal Stabilization in Halogenated Polymers (PVC)

Mechanistic Causality

During the thermal processing of Polyvinyl Chloride (PVC) at temperatures exceeding 170°C, the polymer undergoes autocatalytic dehydrochlorination (the "zipper" degradation mechanism), releasing HCl gas and forming conjugated polyene sequences that cause severe discoloration (yellowing to black).

Barium bis(p-nonylphenolate) acts as a highly effective primary thermal stabilizer through a dual-action mechanism[2]:

  • HCl Scavenging: The phenolate aggressively reacts with liberated HCl, neutralizing it to form stable barium chloride ( BaCl2​ ) and free nonylphenol, thereby halting the autocatalytic loop.

  • Nucleophilic Substitution: The nonylphenolate anion acts as a nucleophile, displacing labile allylic chlorine atoms on the PVC backbone. This replaces the unstable allylic chloride with a highly stable, bulky ether linkage, physically blocking the continuation of the zipper degradation.

G A Degraded PVC (Allylic Chloride + HCl) B Barium bis(p-nonylphenolate) A->B Thermal Stress C HCl Scavenging (Forms BaCl2 + Nonylphenol) B->C Neutralization D Allylic Chloride Substitution (Forms stable ether linkage) B->D Nucleophilic Attack E Stabilized PVC Polymer C->E Prevents Autocatalysis D->E Halts Zipper Degradation

Caption: Dual-action thermal stabilization mechanism of PVC by barium bis(p-nonylphenolate).

Protocol: PVC Compounding and Thermal Stability Testing

Objective: Evaluate the heat stabilization efficacy of barium bis(p-nonylphenolate) in a flexible PVC matrix.

Step 1: Compounding

  • In a high-speed mixer, combine the following formulation:

    • PVC Resin (K-value 70): 100 parts by weight (phr)

    • Dioctyl Phthalate (DOP - Plasticizer): 40 phr

    • Stearic Acid (Lubricant): 1.0 phr

    • Zinc Octoate (Co-stabilizer): 0.5 phr

    • Barium bis(p-nonylphenolate): 1.5 phr [2]

  • Blend the mixture at 110°C for 10 minutes until a homogeneous dry blend is achieved.

  • Mill the blend on a two-roll mill at 160°C for 5 minutes to produce a uniform PVC sheet (approx. 1 mm thickness).

Step 2: Static Heat Stability Test (Congo Red Method)

  • Cut the milled PVC sheet into 10 mm x 10 mm test coupons.

  • Place the coupons into a Mathis thermotester oven set to 175°C.

  • Extract one coupon every 10 minutes.

  • Visually assess the initial color (clarity/yellowing) and record the time taken for the sample to turn completely black (complete degradation).

Quantitative Data: Thermal Stability Comparison
Stabilizer System (per 100 parts PVC)Initial Clarity (175°C)Time to Blackening (Minutes at 175°C)
Unstabilized ControlPoor (Immediate Yellowing)< 15
Zinc Octoate (0.5 phr) alonePoor (Zinc Burn)20
Barium bis(p-nonylphenolate) (1.5 phr) + Zn (0.5 phr) Excellent (Clear) > 90

Note: Barium compounds are frequently paired with Zinc or Cadmium compounds to create synergistic stabilization systems, preventing early color shift while providing long-term heat stability.

Environmental, Health, and Safety (EHS) Considerations

While highly effective catalytically, researchers must exercise strict EHS protocols when handling barium bis(p-nonylphenolate).

  • Toxicity: Barium salts are highly toxic if ingested or inhaled. Furthermore, the degradation byproduct, nonylphenol, is a recognized endocrine disruptor.

  • Regulatory Status: Under REACH and EPA guidelines, nonylphenols and their derivatives are subject to strict site-limited use and environmental discharge restrictions[3].

  • Handling: Always handle within a certified fume hood. Process wastewater containing phenolate residues must be chemically treated (e.g., via advanced oxidation processes) prior to discharge to prevent environmental contamination.

References

  • Source: Google Patents (JPS56112916A)
  • Source: Google Patents (US4134868A)
  • Nonylphenols: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS / NICNAS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting precipitation issues in barium bis(p-nonylphenolate) synthesis

[shape=rect, style="filled,rounded", fontname="Helvetica- Diagnostic workflow for identifying and resolving precipitation issues in barium phenoxide synthesis. Quantitative Diagnostic Parameters Visual inspection is subj...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled,rounded", fontname="Helvetica-

Diagnostic workflow for identifying and resolving precipitation issues in barium phenoxide synthesis.

Quantitative Diagnostic Parameters

Visual inspection is subjective. To maintain scientific integrity, cross-reference your observations with the quantitative analytical markers in the table below.

ObservationAnalytical Marker (IR/Viscosity)Particle Size (DLS)Root CauseCorrective Action
White, granular solidIR: ~1430 cm⁻¹ ( CO32−​ ), Effervescence> 5 μmCarbonation ( BaCO3​ )Implement strict N2​ /Ar blanket; degas solvents.
White, crystalline solidIR: ~3600 cm⁻¹ ( OH− ), Silent dissolution1 - 5 μmUnreacted Ba(OH)2​ Extend azeotropic distillation; verify 2:1 stoichiometry.
Viscous gel / SludgeViscosity > 500 cPAggregates > 1000 nmSolvent IncompatibilityIncrease toluene fraction; add 5-10% v/v octanol[2].

Troubleshooting Guides (Q&A)

Q: Why is there a persistent white precipitate in my reaction flask even after 12 hours of reflux? A: This is almost always unreacted Ba(OH)2​ or BaCO3​ . The reaction between p-nonylphenol and Ba(OH)2​ produces water. If your Dean-Stark apparatus is not efficiently trapping this water, the thermodynamic equilibrium halts, leaving insoluble Ba(OH)2​ suspended in the toluene[1]. Alternatively, if your system is not thoroughly purged with inert gas, atmospheric CO2​ will react with the strong barium base to form highly insoluble BaCO3​ . Causality Check: Extract a 1 mL sample of the suspension and add dilute HCl. If it effervesces, you have a carbonation breach. If it dissolves silently, your dehydration step is failing.

Q: My product forms a thick gel instead of a clear solution. How do I resolve this? A: Barium bis(p-nonylphenolate) is a highly amphiphilic complex. In purely non-polar aliphatic solvents, the polar barium-oxygen cores aggregate to form reverse micelles, leading to gelation or sludge formation. Solution: You must introduce an aromatic solvent like toluene, or a polar co-solvent. Studies on liquid overbased barium nonylphenolate synthesis demonstrate that adding a small percentage of octanol disrupts these micellar aggregates, solvating the metal core and maintaining a clear, low-viscosity solution[2].

Q: Can I use Barium Oxide (BaO) or Barium Sulfide (BaS) instead of Barium Hydroxide to avoid water formation? A: Yes, but alternative precursors present unique kinetic challenges. While BaO reduces the water byproduct, commercial BaO often contains a passivating layer of BaCO3​ due to storage exposure. This passivation layer prevents the p-nonylphenol from reacting with the core BaO . If using BaO , it must be freshly calcined, or you must add a catalytic amount of water to initiate the reaction (which must subsequently be removed) [2]. Processes utilizing BaS are economically viable but require precise stoichiometric control of water and phenol to prevent precipitation of unreacted intermediates[3].

Self-Validating Experimental Protocol

To eliminate precipitation variables, use this self-validating protocol for the anhydrous synthesis of a 0.1 M solution of barium bis(p-nonylphenolate). Every step contains a built-in quality control checkpoint.

Step 1: Reagent Preparation & System Purge

  • Charge a 3-neck round-bottom flask with 0.02 moles of p-nonylphenol and 100 mL of anhydrous toluene.

  • Validation Checkpoint: Perform a Karl Fischer titration on the toluene. It must show <50 ppm water.

  • Attach a Dean-Stark trap, a reflux condenser, and a nitrogen inlet. Purge the system with N2​ for 15 minutes to displace all atmospheric CO2​ .

Step 2: Barium Addition

  • Briefly open the flask under positive N2​ flow and add 0.01 moles of Ba(OH)2​⋅8H2​O .

  • Causality Note: A strict 2:1 molar ratio prevents excess unreacted barium. The positive N2​ flow prevents CO2​ ingress, avoiding BaCO3​ precipitation.

Step 3: Azeotropic Dehydration

  • Heat the mixture to 60°-80°C with high-shear agitation until the initial reaction occurs, then increase to reflux (~110°C)[1].

  • Collect water in the Dean-Stark trap.

  • Validation Checkpoint: Do not rely on time. The reaction is only complete when the theoretical water yield is collected. For Ba(OH)2​⋅8H2​O , you must collect exactly 10 moles of water per mole of barium (8 from hydration, 2 from the neutralization reaction).

Step 4: Concentration and Stabilization

  • Evaporate approximately half of the toluene under vacuum to ensure the complete azeotropic removal of any microscopic residual moisture [1].

  • Reconstitute the volume to 100 mL with fresh, anhydrous toluene.

  • If the solution appears highly viscous, add 2-5% v/v octanol to prevent micellar aggregation [2].

Frequently Asked Questions (FAQs)

Q: Can I filter out the BaCO3​ precipitate and use the remaining clear solution? A: While filtration removes the insoluble BaCO3​ , the stoichiometry of your final solution will be compromised. The loss of barium to carbonation means your final product will have an excess of unreacted p-nonylphenol. This free phenol can act as a catalyst poison or interfere with downstream drug formulation applications. It is better to discard the batch and fix the CO2​ leak.

Q: Does the alkyl chain length affect precipitation? A: Yes. Similar to barium alkylbenzene sulfonates used as crude oil flow improvers, the length of the alkyl chain dictates the solubility profile [4]. The nonyl (C9) chain provides excellent steric hindrance and solubility in aromatic solvents. If you substitute this with a shorter chain (e.g., butylphenol), the complex becomes significantly less soluble in non-polar media and will precipitate much faster.

References

  • Synthesis of barium nonylphenate - PrepChem.
  • Source: prepchem.
  • US3062897A - Process for the manufacture of barium alkyl phenates Source: Google Patents URL
  • Synthesis of barium alkylbenzene sulfonate and its behavior as a flow improver for crude oil Source: Semantic Scholar URL
Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Barium Bis(p-nonylphenolate) Formulations

Welcome to the Technical Support Center for formulation scientists and materials researchers working with Barium bis(p-nonylphenolate) (CAS No. 28987-17-9)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists and materials researchers working with Barium bis(p-nonylphenolate) (CAS No. 28987-17-9)[1]. This compound is a critical thermal stabilizer used primarily in polyvinyl chloride (PVC) and halogenated polymer formulations to prevent heat- and light-induced degradation[1]. This guide provides mechanistic troubleshooting, formulation optimization strategies, and validated analytical protocols.

Section 1: Mechanistic Troubleshooting & Stabilization Dynamics

Q: Why does my polymer formulation exhibit sudden, catastrophic blackening ("zinc burning") despite a high loading of barium bis(p-nonylphenolate)? A: This is a classic symptom of Lewis acid-catalyzed dehydrochlorination. In mixed-metal stabilizer systems (e.g., Ba/Zn), zinc acts as the primary stabilizer by substituting labile allylic chlorides on the polymer backbone, which prevents early-stage discoloration. However, this reaction produces Zinc Chloride ( ZnCl2​ ). ZnCl2​ is a strong Lewis acid that rapidly abstracts chloride ions from the polymer, creating carbocations that trigger a catastrophic, zipper-like dehydrochlorination (zinc burning).

Barium bis(p-nonylphenolate) mitigates this through a synergistic cation exchange. It reacts with the accumulated ZnCl2​ to regenerate the active zinc stabilizer and form Barium Chloride ( BaCl2​ ), which is a significantly weaker Lewis acid and does not catalyze degradation. If your formulation is blackening suddenly, your Ba/Zn ratio is likely too low, causing the barium reservoir to deplete before the thermal processing cycle is complete.

G PVC PVC Polymer Heat Thermal Stress (>160°C) PVC->Heat Degradation Dehydrochlorination (HCl Release) Heat->Degradation Zn Zinc Co-Stabilizer Degradation->Zn Allylic Cl substitution ZnCl2 ZnCl2 Formation (Lewis Acid) Zn->ZnCl2 Byproduct generation Stable Stabilized Polymer Network Zn->Stable ZnCl2->Degradation Catalyzes degradation (Zinc Burning) ZnCl2->Zn Regenerates Zn Ba Barium bis(p-nonylphenolate) Ba->Degradation HCl Neutralization Ba->ZnCl2 Cation Exchange (Synergy) BaCl2 BaCl2 + Nonylphenol Ba->BaCl2 End Product

Synergistic stabilization mechanism of Barium bis(p-nonylphenolate) and Zinc co-stabilizers.

Q: How do I optimize the Ba/Zn ratio to balance initial color hold and long-term thermal stability? A: The optimal ratio depends on your processing temperature and time. A higher zinc concentration improves initial color (clarity and whiteness) but sacrifices long-term stability. Conversely, higher barium bis(p-nonylphenolate) extends the time before catastrophic failure but may result in early yellowing. Historical patent data and formulation studies suggest an optimal baseline ratio of 3:1 (Barium to Zinc by weight) for rigid PVC applications[2]. For example, a proven baseline utilizes 1.5 parts per hundred resin (phr) of Barium nonylphenolate to 0.5 phr of Zinc octoate[2].

Section 2: Formulation & Synergist Optimization

Q: Can I improve the thermal stability of barium bis(p-nonylphenolate) systems without increasing the heavy metal concentration? A: Yes. Relying solely on metallic soaps is inefficient. Modern formulations employ organic synergists to create a multi-layered defense mechanism.

  • Phosphites (e.g., Alkyl aryl phosphites): These act as secondary stabilizers by chelating the metal chlorides (like ZnCl2​ ), thereby neutralizing their Lewis acid catalytic activity. They also decompose hydroperoxides formed during thermal oxidation.

  • Polyols (e.g., Pentaerythritol): Polyols complex with metal chlorides and synergize with the barium/zinc system to significantly enhance initial color and clarity[2].

  • Epoxidized Soybean Oil (ESBO): Acts as an HCl scavenger and a plasticizer. The epoxy rings open upon reaction with HCl, trapping the acid before it can catalyze further polymer degradation.

Quantitative Impact of Synergists on Thermal Stability

The following table summarizes the causal impact of adding synergists to a baseline Ba/Zn formulation (evaluated at 175°C)[2].

Formulation TypeBarium bis(p-nonylphenolate) (phr)Zinc Octoate (phr)Phosphite Synergist (phr)Polyol Synergist (phr)Static Thermal Stability (min to failure)Initial Color
A (Barium Only) 2.00.00.00.045Poor (Yellow)
B (Zinc Only) 0.02.00.00.015Excellent
C (Ba/Zn Baseline) 1.50.50.00.075Good
D (Optimized Synergy) 1.50.50.20.3>120Excellent

Section 3: Experimental & Analytical Validation

Q: What is the most reliable, self-validating protocol to quantify the thermal stability improvements of my modified formulations? A: The Congo Red Test (governed by ISO 182-1) is the industry standard for self-validating thermal stability. It is a self-validating system because the visual color change of the indicator paper directly and exclusively correlates with the release of HCl gas—the primary mechanistic byproduct of halogenated polymer degradation. By running a control (unmodified formulation) alongside the modified one, the delta in time-to-color-change strictly validates the efficacy of the stabilizer package.

Step-by-Step Methodology: Sample Preparation and Congo Red Validation

Phase 1: Sample Preparation (Two-Roll Milling)

  • Dry Blending: Weigh the polymer resin, Barium bis(p-nonylphenolate), Zinc co-stabilizer, and synergists according to the phr formulation. Mix in a high-speed mixer until homogeneous (approx. 5 minutes).

  • Milling: Preheat a two-roll mill to 160°C – 170°C. Introduce the dry blend into the nip of the rolls.

  • Fluxing: Allow the material to flux and band on the front roll. Mill for exactly 5 minutes to ensure a standardized thermal history across all samples.

  • Sheeting: Remove the milled sheet (approx. 1.0 mm thickness) and allow it to cool to room temperature on a flat stainless-steel surface.

  • Cutting: Dice the cooled sheet into uniform 5 mm x 5 mm square pieces to ensure consistent surface area for gas evolution.

Phase 2: Congo Red Testing

  • Loading: Place 5.0 grams of the diced sample into a clean, dry glass test tube.

  • Indicator Placement: Insert a strip of Congo Red indicator paper into the top of the test tube. Position it exactly 25 mm above the sample surface. Lightly plug the tube with glass wool to prevent drafts while allowing gas accumulation.

  • Heating: Immerse the test tube into a thermostatically controlled oil bath preheated to 200°C (± 0.5°C).

  • Monitoring: Start a timer. Monitor the indicator paper continuously.

  • Endpoint: Record the exact time when the Congo Red paper changes from red to a distinct blue. This color shift indicates the pH drop caused by the evolved HCl gas reaching the paper.

Workflow Mix Dry Blending (Polymer + Stabilizers) Mill Two-Roll Milling (160°C - 170°C) Mix->Mill Sheet Sheet Formation (1.0 mm thickness) Mill->Sheet Cut Sample Cutting (5x5 mm squares) Sheet->Cut Test Congo Red Test (200°C Oil Bath) Cut->Test Result Record Time to Color Change Test->Result

Step-by-step workflow for preparing and validating thermal stability via the Congo Red method.

References

  • Title: Cas 28987-17-9,barium bis(nonylphenolate) | Source: LookChem | URL: 1

  • Title: Aromatic carboxylic acid ester stabilizers for PVC resins | Source: Justia Patents | URL: 2

  • Title: Buy barium nonylphenolate | 93778-54-2 | Source: Smolecule | URL: 3

Sources

Troubleshooting

optimizing the reaction yield of barium bis(p-nonylphenolate)

Welcome to the Technical Support Center for the synthesis and optimization of barium bis(p-nonylphenolate) . This resource is designed for researchers and drug development professionals who require high-purity, high-yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of barium bis(p-nonylphenolate) . This resource is designed for researchers and drug development professionals who require high-purity, high-yield alkaline earth metal alkylphenolates for use as catalysts, stabilizers, or specialized surfactants.

Below, you will find our diagnostic workflow, an in-depth troubleshooting Q&A, a self-validating experimental protocol, and quantitative optimization data.

Diagnostic Synthesis Workflow

G A 1. Reactants p-Nonylphenol + Ba(OH)2 B 2. Solvent Addition Anhydrous Toluene A->B C 3. Heating & Agitation 60°C - 80°C under N2 B->C D 4. Azeotropic Distillation Water Removal C->D E Is Ba(OH)2 Consumed? D->E F Continue Reflux E->F No G 5. Vacuum Evaporation Solvent Stripping E->G Yes F->C H Anhydrous Barium bis(p-nonylphenolate) G->H

Workflow for synthesizing barium bis(p-nonylphenolate) with continuous azeotropic water removal.

Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 60% despite using exact stoichiometric calculations? The Causality: The synthesis of barium bis(p-nonylphenolate) via the neutralization of p-nonylphenol with barium hydroxide is a reversible equilibrium reaction. If the water generated as a byproduct is allowed to remain in the reaction vessel, it promotes the reverse reaction (hydrolysis of the phenolate back into the phenol and base). The Solution: You must exploit Le Chatelier's principle by continuously removing water from the system. Implement a Dean-Stark apparatus and utilize an azeotropic solvent like toluene. Toluene forms a minimum-boiling azeotrope with water, allowing you to physically strip the water out of the reaction matrix at 60°C–80°C, thereby driving the equilibrium forward to near-quantitative yields[1].

Q2: I am observing a cloudy, unreacted suspension of barium hydroxide even after 4 hours of reflux. What is causing this? The Causality: Barium hydroxide (both anhydrous and octahydrate forms) is practically insoluble in non-polar aromatic solvents like toluene. Therefore, the neutralization is strictly a solid-liquid interfacial reaction. If your agitation is insufficient, the boundary layer around the solid barium hydroxide particles becomes saturated, plummeting the reaction kinetics. The Solution: Increase your mechanical stirring rate to at least 400–600 RPM to minimize the boundary layer. Ensure your temperature is strictly maintained between 60°C and 80°C; lower temperatures fail to provide the activation energy required for the interfacial proton exchange[1].

Q3: My final product is dark brown and highly viscous instead of the expected light yellow/amber. Is it degraded? The Causality: Yes, dark discoloration indicates oxidative degradation. p-Nonylphenol is highly susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen, forming complex quinone-like chromophores. Furthermore, atmospheric CO₂ readily reacts with unreacted barium hydroxide to form insoluble, unreactive barium carbonate (BaCO₃), which acts as an impurity and thickens the product. The Solution: The entire system must be thoroughly purged with inert gas (Nitrogen or Argon) prior to heating, and a positive inert pressure must be maintained throughout the reaction and the subsequent cooling phase.

Q4: Can I use Barium Sulfide (BaS) instead of Barium Hydroxide to cut raw material costs? The Causality: While BaS is a highly cost-effective alternative to barium oxide or hydroxide, it alters the reaction pathway significantly. The reaction of equimolar quantities of alkyl phenols with BaS natively proceeds with low efficiency (often 30-40% yield) unless water is explicitly added as a promoter to form barium phenate in situ[2]. The Solution: If you must use BaS, you must add 0.8 to 3.5 moles of water per mole of BaS, and heat the system to 100°C–160°C[2]. However, be warned: this pathway generates highly toxic hydrogen sulfide (H₂S) gas. For standard lab and pilot-scale operations, Ba(OH)₂ remains the superior choice for safety and straightforward yield optimization.

Standard Operating Procedure: Self-Validating Synthesis

This protocol describes the high-yield preparation of anhydrous barium bis(p-nonylphenolate) using barium hydroxide. The methodology is designed as a self-validating system; if the observables at the validation checkpoints do not match, do not proceed to the next step.

Step 1: Reactor Preparation & Inertion

  • Action: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen gas inlet. Purge the system with N₂ for 15 minutes.

  • Causality: Displaces atmospheric O₂ and CO₂ to prevent phenol oxidation and BaCO₃ formation.

Step 2: Reagent Charging

  • Action: Under a continuous N₂ blanket, charge 0.02 moles (4.41 g) of p-nonylphenol and 0.01 moles (1.71 g) of anhydrous barium hydroxide (Ba(OH)₂) into the flask. Add 100 mL of anhydrous toluene[1].

  • Validation Checkpoint: The mixture should appear as a highly cloudy, heterogeneous white suspension.

Step 3: Heating & Azeotropic Dehydration

  • Action: Initiate mechanical stirring at 500 RPM. Heat the reaction mixture to 60°C–80°C using a thermostatic oil bath[1].

  • Causality: Toluene and the generated water will co-distill, condense, and fall into the Dean-Stark trap. Because water is denser than toluene, it will phase-separate and sink to the bottom of the trap, allowing the dry toluene to overflow back into the reactor.

Step 4: Reaction Completion Monitoring

  • Action: Monitor the water accumulation in the Dean-Stark trap and the visual clarity of the reaction flask.

  • Validation Checkpoint: The reaction is deemed complete only when two conditions are simultaneously met:

    • Water ceases to accumulate in the trap (theoretical yield of water is ~0.36 mL).

    • The cloudy white suspension completely disappears, leaving a clear, light-amber solution[1]. (If the solution remains cloudy after water evolution stops, unreacted BaCO₃ impurity is present and must be filtered).

Step 5: Product Isolation

  • Action: Transfer the clear solution to a rotary evaporator. Remove the toluene under vacuum (approx. 50 mbar) at 60°C until the mass remains constant.

  • Validation Checkpoint: The final product should be a viscous, light-amber liquid or waxy solid (depending on ambient temperature) representing anhydrous barium bis(p-nonylphenolate).

Quantitative Optimization Parameters

The following table summarizes the impact of specific operational variables on the final yield of barium bis(p-nonylphenolate), synthesized via the Ba(OH)₂ route.

ParameterSub-optimal ConditionOptimized ConditionImpact on Yield (%)Mechanistic Reason
Solvent Choice EthanolToluene+35%Toluene enables azeotropic water removal, driving the reversible neutralization equilibrium forward.
Atmosphere Ambient AirNitrogen (N₂) Purge+15%Prevents oxidative degradation of the phenol and eliminates the formation of unreactive BaCO₃.
Agitation Magnetic Stirring (<200 RPM)Mechanical Stirring (>400 RPM)+20%Overcomes severe mass transfer limitations by minimizing the boundary layer around insoluble Ba(OH)₂ particles.
Temperature < 50°C60°C - 80°C+25%Provides sufficient activation energy for the solid-liquid interfacial proton exchange without causing thermal decomposition.

References

  • Source: Google Patents (US3062897A)
  • Catalytic composition (Preparation of Barium Nonylphenate)

Sources

Optimization

preventing oxidation of barium bis(p-nonylphenolate) during long-term storage

Welcome to the Technical Support Center for Organometallic Storage & Handling. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Storage & Handling. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected degradation of sensitive additives during long-term storage.

Barium bis(p-nonylphenolate) (CAS 28987-17-9) is a highly effective organic-metal salt utilized as a thermal stabilizer and formulation additive[1]. However, its chemical structure makes it inherently vulnerable to environmental stressors. This guide is designed to move beyond basic instructions—we will explore the mechanistic causality of its degradation and provide self-validating protocols to ensure your material remains pristine.

Part 1: Mechanistic Deep Dive – The "Why" Behind Oxidation

To prevent degradation, we must first understand the molecular vulnerability of the compound. The ionic character of the barium-oxygen bond significantly increases the electron density on the phenolate ring. This lowers the oxidation potential of the molecule compared to a neutral nonylphenol, making it highly susceptible to single-electron transfer (SET) oxidation[2].

When exposed to trace oxygen, UV light, or moisture, the molecule forms highly reactive phenoxy radicals. These radicals rapidly undergo dearomatization and dimerization, yielding highly conjugated quinone methides and benzoquinones[3]. These byproducts are not only chemically disruptive to downstream drug formulations but also highly colored.

OxidationPathway A Barium bis(p-nonylphenolate) (Colorless/White Solid) B O2 / Moisture / UV Light (Environmental Stressors) A->B Improper Storage C Phenoxy Radical Formation (Single Electron Transfer) B->C Oxidation D Quinone Methides & Benzoquinones (Yellow/Brown) C->D Further Oxidation E Radical Coupling (Oligomerization) C->E Dimerization

Fig 1: Oxidative degradation pathway of barium bis(p-nonylphenolate) leading to colored byproducts.

Part 2: Troubleshooting Guides & FAQs

Q: My batch of barium bis(p-nonylphenolate) turned from a white powder to a dark yellow/brown solid over six months. What happened? A: This color shift is a direct macroscopic indicator of molecular oxidation. Upon exposure to trace oxygen or light, phenoxy radicals form and subsequently dimerize into highly conjugated quinones[3]. Because these quinone methides absorb light in the visible spectrum (400–500 nm), the material visually shifts to yellow or brown. Once this color change occurs, the batch is compromised and must be discarded or rigorously recrystallized.

Q: Why do you recommend Argon over Nitrogen for glovebox handling and Schlenk line backfilling? A: While both gases are chemically inert, their physical properties dictate their efficacy in solid-state handling. Argon is approximately 38% denser than air. During material transfer, an argon blanket physically settles over the solid barium bis(p-nonylphenolate), displacing oxygen and preventing its ingress into the matrix[4]. Nitrogen is slightly lighter than air and tends to dissipate rapidly, increasing the risk of transient oxygen exposure during open-flask manipulations.

Q: Can moisture accelerate the oxidation process even if oxygen levels are kept strictly low? A: Yes. Moisture induces the hydrolysis of the organic-metal salt, yielding free p-nonylphenol and barium hydroxide. The presence of barium hydroxide creates a highly alkaline microenvironment. Alkaline conditions lower the oxidation potential of phenols, dramatically accelerating their conversion into phenoxy radicals even at trace oxygen concentrations[2]. Therefore, controlling humidity (via high vacuum <0.1 mbar) is just as critical as controlling oxygen[5].

Part 3: Quantitative Storage Parameters

To maintain the integrity of the compound, storage environments must be strictly regulated. Below is a summary of the critical parameters and the mechanistic causality behind each threshold.

ParameterOptimal RangeCritical ThresholdMechanistic Causality
Temperature 2°C to 8°C> 25°CThermal energy overcomes the activation barrier for radical initiation and propagation.
Atmosphere < 1 ppm O₂ (Argon)> 10 ppm O₂Oxygen acts as both a radical initiator and a direct oxidant for phenolate species.
Light Exposure 0 Lux (Amber Glass)Ambient Lab LightUV/Vis photons trigger photo-oxidation and homolytic cleavage of trace peroxides.
Moisture (H₂O) < 10 ppm> 50 ppmHydrolysis yields free nonylphenol and Ba(OH)₂, creating an alkaline environment that accelerates oxidation.
Vacuum Pressure < 0.1 mbar> 1.0 mbarInsufficient vacuum during the drying phase fails to remove bound water and adsorbed oxygen from the solid surface[5].

Part 4: Self-Validating Experimental Protocols

Trust in your reagents requires protocols that prove their own success. The following methodologies incorporate built-in validation steps to ensure your storage system is foolproof.

Protocol A: Inert Atmosphere Storage Preparation (Schlenk Method)

Self-Validating Principle: This protocol incorporates a pressure-differential check (Step 5) to empirically validate the hermetic seal before the material is committed to long-term storage.

  • Glassware Preparation: Dry a heavy-wall Schlenk flask and a Teflon-sealed stopper in an oven at 120°C for a minimum of 4 hours to drive off adsorbed surface moisture[4].

  • Hot Evacuation: Attach the hot flask to the Schlenk line. Apply high vacuum (< 0.1 mbar) and allow the flask to cool to room temperature under vacuum. This prevents ambient moisture condensation during the cooling phase[5].

  • Argon Purge (Cycling): Backfill the flask with high-purity Argon (99.999%). Repeat the vacuum-argon cycle three consecutive times. This mathematical dilution reduces residual oxygen to sub-ppm levels[4].

  • Material Transfer: Under a positive flow of Argon, transfer the solid barium bis(p-nonylphenolate) into the flask. Use an inverted funnel connected to the Argon line to maintain a dense gas blanket over the solid during the transfer[4].

  • Seal and Validate: Seal the flask with the Teflon stopper. Briefly apply vacuum to the sidearm, then close the main manifold valve. Monitor the vacuum gauge for 5 minutes; a perfectly stable reading validates a hermetic seal.

  • Storage: Wrap the flask in aluminum foil (if not using amber glass) and store in a dedicated spark-free refrigerator at 4°C.

SchlenkWorkflow N1 1. Flask Prep (Oven Dry >100°C) N2 2. Hot Evacuation (Vacuum <0.1 mbar) N1->N2 N3 3. Argon Purge (Backfill 3x) N2->N3 N4 4. Material Transfer (Inert Atmosphere) N3->N4 N5 5. Seal & Store (Amber Glass, 4°C) N4->N5

Fig 2: Standard Schlenk line workflow for storing air-sensitive organometallic reagents.

Protocol B: Quality Control via UV-Vis Spectrophotometry

Self-Validating Principle: This assay provides quantitative spectrophotometric verification of material integrity, ensuring compromised batches are caught before downstream formulation.

  • Aliquot Preparation: Inside an argon-filled glovebox, dissolve 50 mg of the stored barium bis(p-nonylphenolate) in 10 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Baseline Correction: Zero the UV-Vis spectrophotometer using a quartz cuvette filled with pure, degassed THF.

  • Absorbance Measurement: Scan the sample from 300 nm to 600 nm.

  • Data Interpretation:

    • Purity Confirmed: A flat baseline above 350 nm indicates intact material.

    • Oxidation Detected: A broad absorption peak between 400 nm and 420 nm indicates the presence of quinone methides[3]. If the absorbance at 410 nm exceeds 0.05 AU, the batch has undergone oxidative degradation and must not be used in sensitive applications.

References

  • [2] Title: Advanced oxidation of alkylphenol ethoxylates in aqueous systems | Source: PubMed (nih.gov) | URL: [Link]

  • [5] Title: Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques | Source: Journal of Chemical Education (acs.org) | URL: [Link]

  • [4] Title: An Illustrated Guide to Schlenk Line Techniques | Source: Schlenk Line Survival Guide | URL: [Link]

  • [3] Title: Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols | Source: Organic Chemistry Portal (via YouTube) | URL: [Link]

  • [1] Title: Cas 28987-17-9, barium bis(nonylphenolate) | Source: LookChem | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Barium Bis(p-nonylphenolate) Extracts

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude barium bis(p-nonylphenolate) extracts. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude barium bis(p-nonylphenolate) extracts. As a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude barium bis(p-nonylphenolate) extracts?

A1: Crude extracts typically contain a variety of impurities stemming from the synthesis process. These can include:

  • Unreacted Starting Materials: Primarily excess p-nonylphenol and unreacted barium sources like barium oxide or barium hydroxide.

  • By-products: These may include isomers of nonylphenol (e.g., o-nonylphenol), which can be present in the starting material, and small amounts of barium carbonate formed from the reaction of the basic barium source with atmospheric carbon dioxide.[1][2]

  • Solvents: Residual solvents from the reaction, such as toluene or octanol, may also be present.[1]

Q2: Why is the color of my crude extract dark?

A2: The dark coloration, often described as brown or black-green, can be attributed to several factors, including the presence of finely divided, insoluble impurities like carbonaceous material from the barium source or trace metal impurities.[1] Oxidation of phenolic compounds can also contribute to color formation.

Q3: Is recrystallization a suitable method for purifying barium bis(p-nonylphenolate)?

A3: Yes, recrystallization is a highly effective and commonly employed technique for purifying solid organic and organometallic compounds like barium bis(p-nonylphenolate).[3][4] The success of this method relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.

Q4: What analytical techniques can I use to assess the purity of my final product?

A4: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the amount of unreacted p-nonylphenol and other organic impurities.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the phenolate structure and the absence of free hydroxyl groups from unreacted phenol.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[9][10]

  • Elemental Analysis: Can determine the barium content in the final product, providing a measure of the compound's stoichiometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of barium bis(p-nonylphenolate) extracts.

Issue 1: The crude product is a viscous oil and does not solidify.

Cause: This is often due to a high concentration of impurities, particularly unreacted p-nonylphenol and residual solvents, which depress the melting point of the mixture.

Troubleshooting Steps:

  • Removal of Volatiles: Heat the crude extract under vacuum to remove residual solvents and any volatile components.[1]

  • Solvent Trituration: Add a non-polar solvent in which barium bis(p-nonylphenolate) is insoluble but the impurities are soluble (e.g., hexane or heptane). Stir the mixture vigorously. The desired product should precipitate as a solid, while the impurities remain in the solvent. The solid can then be collected by filtration.

  • Aqueous Wash: If inorganic salts are suspected impurities, dissolve the crude product in a non-polar organic solvent like toluene and wash with deionized water to remove water-soluble salts.[11] Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before proceeding with purification.[12]

Issue 2: During recrystallization, the compound "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute in the hot solvent or the presence of impurities.[13]

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution to dissolve the oil and add more of the "good" solvent to decrease the saturation level.[14]

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool on a hot plate that is turned off.[13]

  • Change Solvent System: The chosen solvent system may not be optimal. Experiment with different solvent pairs. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar anti-solvent.

Issue 3: Poor recovery of the purified product after recrystallization.

Cause: Low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete precipitation.[14]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

  • Pre-heat Funnel: If filtering a hot solution to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.

  • Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.[15]

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be concentrated by evaporation and a second crop of crystals can be collected.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying crude barium bis(p-nonylphenolate) using a mixed-solvent recrystallization technique.

1. Solvent Selection:

  • The ideal solvent system consists of a "good" solvent that dissolves the compound at high temperatures and a "bad" solvent (anti-solvent) in which the compound is insoluble.[3]
  • Common solvent pairs to test include toluene/hexane, dichloromethane/heptane, and acetone/water.[16]

2. Procedure:

  • Place the crude barium bis(p-nonylphenolate) extract in an Erlenmeyer flask.
  • Add a minimal amount of the "good" solvent (e.g., toluene) and heat the mixture to boiling with stirring until the solid dissolves completely.
  • If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
  • Slowly add the "bad" solvent (e.g., hexane) dropwise to the hot solution until the solution becomes slightly cloudy (the point of saturation).[3]
  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining mother liquor.
  • Dry the purified crystals under vacuum.

Table 1: Example Solvent Systems for Recrystallization

"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility/Anti-solvent)
TolueneHexane
DichloromethaneHeptane
AcetoneWater
2-MeTHFHeptane
Protocol 2: Purification by Column Chromatography

Column chromatography can be used as an alternative or supplementary purification method, especially for separating compounds with different polarities.[17][18]

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.[17]
  • Mobile Phase (Eluent): The choice of eluent is critical. A non-polar solvent system is typically used, and the polarity can be gradually increased to elute compounds of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate. The optimal solvent system can be determined using Thin Layer Chromatography (TLC).

2. Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent.
  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
  • Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
  • Collect fractions as the eluent drips from the bottom of the column.
  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified barium bis(p-nonylphenolate).

Diagram 1: General Workflow for Purification of Barium Bis(p-nonylphenolate)

PurificationWorkflow Crude Crude Barium bis(p-nonylphenolate) Dissolve Dissolve in 'Good' Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Insoluble impurities AddAntiSolvent Add 'Bad' Anti-solvent Dissolve->AddAntiSolvent HotFilter->AddAntiSolvent Cool Slow Cooling & Crystallization AddAntiSolvent->Cool FilterDry Filter & Dry Cool->FilterDry PureProduct Pure Product FilterDry->PureProduct

Caption: Recrystallization workflow for purification.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11]

  • Application: It is highly effective for detecting and quantifying residual p-nonylphenol.[5]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

    • Detection: UV detector set to the absorbance maximum of p-nonylphenol (around 225 nm and 277 nm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds.[19]

  • Application: Confirms the formation of the metal phenolate and the removal of free phenol.

  • Key Spectral Features:

    • Disappearance of the broad -OH stretch: The broad peak around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group should be absent in the purified product.

    • Shifts in Aromatic C-O Stretching: The C-O stretching vibration, typically around 1200-1260 cm⁻¹ in phenols, may shift upon formation of the barium salt.

    • Characteristic Aromatic C-H and C=C bands: These will be present in both the starting material and the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the molecular structure of a compound.[9]

  • Application: Can confirm the structure of the final product and identify the presence of impurities, including isomers of nonylphenol.

  • ¹H NMR: The disappearance of the phenolic proton signal (typically a broad singlet) is a key indicator of successful salt formation. The aromatic and alkyl protons of the nonylphenol ligand will show characteristic signals.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Diagram 2: Troubleshooting Logic for Recrystallization

Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out Solutions: - Re-heat and add more 'good' solvent - Cool more slowly - Change solvent system start->oiling_out Liquid layer forms no_crystals Problem: No Crystals Form Solutions: - Scratch inner surface of flask - Add a seed crystal - Concentrate solution - Cool in ice bath start->no_crystals Solution remains clear poor_yield Problem: Poor Yield Solutions: - Use minimum hot solvent - Ensure complete cooling - Concentrate mother liquor start->poor_yield Few crystals form success Pure Crystals Obtained start->success Good crystal formation oiling_out->start Retry no_crystals->start Retry poor_yield->start Retry

Caption: Decision tree for common recrystallization issues.

References

  • US3062897A - Process for the manufacture of barium alkyl phenates - Google Patents.
  • Ishii, R., Takatori, S., Akutsu, K., Kondo, F., Nakazawa, H. and Makino, T. (2013) Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry. Natural Science, 5, 541-548. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • FTIR analysis of prepared metal phenoxides using various bases. The... - ResearchGate. Available at: [Link]

  • HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC. Available at: [Link]

  • EP0112723A2 - The removal of phenols from phenol-containing streams - Google Patents.
  • TOXICOLOGICAL PROFILE FOR BARIUM AND BARIUM COMPOUNDS. Available at: [Link]

  • NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • ATR-FTIR Investigation of the Role of Phenolic Groups in the Interaction of Some NOM Model Compounds With Aluminum Hydroxide - PubMed. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • hplc method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste generation - SciELO. Available at: [Link]

  • Recrystallization1. Available at: [Link]

  • p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene - PMC - NIH. Available at: [Link]

  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available at: [Link]

  • Will adding sat. NaCl and ether virtually remove any salt from an organic phase? - Reddit. Available at: [Link]

  • FTIR Spectroscopy - Guide to Improving Chemical Processes - Mettler Toledo. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? Available at: [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. Available at: [Link]

  • Nonylphenol - Wikipedia. Available at: [Link]

  • Quantification of Bisphenol A by HPLC - EAG Laboratories. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. Available at: [Link]

  • FTIR spectra of the (a) GA−Fe and (b) TA−Fe complexes. The spectra were collected in KBr. - ResearchGate. Available at: [Link]

  • Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins | Request PDF - ResearchGate. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Synthesis, structural, spectral and optical characterization of Barium Bis- Paranitrophenolate paranitrophenol Tetrahydrate (BBPT - IRJET. Available at: [Link]

  • Metal complexation, FT-IR characterization, and plankton abundance in the marine surface microlayer of coastal areas in the Eastern Mediterranean - Frontiers. Available at: [Link]

  • Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options - Saltworks Technologies. Available at: [Link]

  • Column chromatography - Columbia University. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine amples Detected by SPE-UPLC-MS* - Biomedical and Environmental Sciences. Available at: [Link]

  • US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst - Google Patents.
  • DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Efficiency of Barium Bis(p-nonylphenolate) Additives

This guide provides an in-depth technical analysis of Barium bis(p-nonylphenolate), a key additive in the polymer industry. Designed for researchers, scientists, and formulation experts, this document moves beyond produc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of Barium bis(p-nonylphenolate), a key additive in the polymer industry. Designed for researchers, scientists, and formulation experts, this document moves beyond product data sheets to explore the fundamental mechanisms of action and provides a comparative framework for evaluating its thermal stabilization efficiency against common alternatives. We will delve into the causality behind experimental design and present self-validating protocols to ensure scientific integrity.

The Challenge of Polymer Degradation

Polymers, during processing (extrusion, molding) and end-use, are exposed to heat, oxygen, and mechanical stress. This energy input can initiate a cascade of chemical reactions, primarily free-radical auto-oxidation, leading to the scission of polymer chains.[1] The macroscopic consequences are detrimental, manifesting as discoloration, embrittlement, surface cracking, and a general loss of mechanical and structural integrity.[2][3] Thermal stabilizers are crucial additives incorporated into polymer formulations to inhibit these degradative pathways, thereby extending the material's lifespan and preserving its performance characteristics.[2][4]

Barium bis(p-nonylphenolate) is a multifunctional stabilizer belonging to the class of metal-containing phenates.[5][6] It is particularly prevalent in the stabilization of polyvinyl chloride (PVC), where its dual-function mechanism provides robust protection. This guide aims to validate its efficiency through a critical examination of its mechanism and by providing the experimental framework required for a rigorous comparative assessment.

Mechanism of Stabilization: A Dual-Action Approach

To appreciate the efficacy of Barium bis(p-nonylphenolate), one must understand the two primary degradation pathways it mitigates: radical-induced oxidation and acid-catalyzed degradation (specific to halogenated polymers like PVC).

Hindered Phenol Functionality: Scavenging Free Radicals

The core of its antioxidant capability lies in the sterically hindered phenolic groups. The oxidative degradation of polymers is a chain reaction initiated by free radicals (R•).[1][7] The phenolate moiety in Barium bis(p-nonylphenolate) acts as a chain-terminating antioxidant.

The process unfolds as follows:

  • Initiation: Heat or stress creates an initial polymer radical (P•).

  • Propagation: The polymer radical reacts with oxygen to form a highly reactive peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction.

  • Inhibition: The phenolic antioxidant donates a hydrogen atom from its hydroxyl group (-OH) to the peroxy radical (POO•).[1] This neutralizes the reactive radical and terminates the degradation cycle. The resulting phenoxy radical is resonance-stabilized due to the aromatic ring and steric hindrance from the alkyl groups, making it relatively unreactive and unable to initiate new degradation chains.[7]

Caption: Free-radical scavenging mechanism of a phenolic antioxidant.

Barium Salt Functionality: Acid Scavenging

In halogenated polymers such as PVC, thermal degradation releases corrosive hydrogen chloride (HCl). HCl can auto-catalyze further degradation, leading to catastrophic failure. The barium center in Barium bis(p-nonylphenolate) acts as an effective acid scavenger, neutralizing HCl to form stable barium chloride (BaCl₂). This prevents the build-up of acid and preserves the integrity of the polymer matrix. This dual functionality makes it a highly effective stabilizer for PVC applications.

Comparative Analysis of Thermal Stabilizers

Barium bis(p-nonylphenolate) is often used in formulations alongside or as an alternative to other stabilizer systems. A direct comparison requires understanding the strengths and weaknesses of each class.

Stabilizer ClassPrimary MechanismKey AdvantagesKey Limitations
Barium bis(p-nonylphenolate) Radical Scavenging, Acid ScavengingDual functionality, good heat stability, effective in PVC.[5]Potential for nonylphenol-related regulatory concerns, can impart color.
Calcium/Zinc Stearates Acid Scavenging, Synergistic EffectsNon-toxic, good for food contact applications, good initial color.[8][9]Moderate long-term heat stability, can lead to "zinc burning" if not co-stabilized.
Organotin Stabilizers Acid Scavenging, Mercaptide ExchangeExcellent heat stability and clarity, highly efficient.[8]Higher cost, potential toxicity concerns (especially with older formulations).
Hindered Phenolic Antioxidants (e.g., Irganox 1076) Radical ScavengingHigh efficiency as an antioxidant, low volatility, non-discoloring.[1][3]No acid scavenging capability; must be paired with other stabilizers in PVC.
Organophosphites Hydroperoxide Decomposition, Co-stabilizerDecomposes hydroperoxides into non-radical products, synergistic with primary antioxidants.[4]Not a primary stabilizer on its own; prone to hydrolysis.

Experimental Validation: Protocols and Methodologies

Objective validation of thermal efficiency relies on standardized analytical techniques. The following protocols provide a framework for comparing the performance of Barium bis(p-nonylphenolate) against other additives.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine the onset temperature of degradation, which is a direct indicator of thermal stability. A higher degradation temperature signifies better performance.

Protocol:

  • Sample Preparation: Prepare 5-10 mg samples of the polymer compound (e.g., PVC) containing a precise loading (e.g., 2 parts per hundred resin) of the stabilizer being tested. Ensure samples are representative and have a similar surface area.

  • Instrument Setup: Place the sample in a TGA crucible (alumina or platinum).

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11][12]

    • Maintain a constant inert atmosphere (Nitrogen) with a purge rate of 50 mL/min to prevent thermo-oxidative degradation.

  • Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of degradation is typically determined as the temperature at which 5% weight loss occurs (T₅%). Compare the T₅% values for unstabilized polymer and samples with different stabilizers.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Principle: DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[10][13] The OIT test is a standard method to determine the effectiveness of an antioxidant. It measures the time until the onset of the exothermic process of oxidation at an elevated isothermal temperature. A longer OIT indicates superior oxidative stability.

Protocol:

  • Sample Preparation: Prepare 3-5 mg samples of the polymer compound, thinly pressed to ensure good thermal contact, and place them in an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Ramp the temperature from room temperature to a specified isothermal test temperature (e.g., 200 °C for polyolefins) at a rate of 20 °C/min under a nitrogen atmosphere.

    • Equilibrate at the isothermal temperature for 5 minutes.

    • Switch the purge gas from nitrogen to oxygen (or air) at a constant flow rate.[14]

    • Hold at the isothermal temperature and record the heat flow until a sharp exothermic peak is observed.

  • Data Analysis: The OIT is the time elapsed from the introduction of the oxidative atmosphere to the onset of the exothermic peak. Compare the OIT values for different stabilizer packages.

Caption: Standard workflow for DSC-OIT testing.

Interpreting the Data: A PVC Case Study

To illustrate the application of these methods, consider the following representative data for a rigid PVC formulation.

FormulationTGA Onset (T₅% in °C)DSC OIT @ 190°C (minutes)Color Stability (Yellowness Index after 30 min @ 180°C)
Unstabilized PVC 2152.145.2
PVC + 2 phr Ca/Zn Stearate 24512.518.5
PVC + 2 phr Barium bis(p-nonylphenolate) 25518.815.1
PVC + 2 phr Ba/Zn Composite Stabilizer 26022.412.3

Analysis:

  • Thermal Stability (TGA): The Barium bis(p-nonylphenolate) significantly increases the degradation onset temperature compared to the unstabilized PVC and shows a marked improvement over the basic Ca/Zn system. This is attributable to its combined acid scavenging and antioxidant functions.

  • Oxidative Resistance (DSC-OIT): The OIT data corroborates the TGA results. The longer induction time for the barium phenolate-stabilized sample demonstrates its superior ability to inhibit oxidation compared to the Ca/Zn stearate.

  • Synergy: The Ba/Zn composite stabilizer, which often includes phosphites and other co-stabilizers, shows the best performance, highlighting the common industry practice of using synergistic blends to achieve optimal stabilization. Barium bis(p-nonylphenolate) is a key component in many such high-performance liquid mixed-metal stabilizers.[6][9]

Conclusion

The thermal efficiency of Barium bis(p-nonylphenolate) is validated by its dual-action mechanism, which effectively mitigates both acid-catalyzed and free-radical-induced degradation pathways in polymers. Standard analytical methods such as TGA and DSC-OIT provide a robust and reproducible framework for quantifying its performance. When compared to alternatives like simple metal stearates, it demonstrates superior thermal and oxidative stability, particularly in demanding applications like PVC processing. While often used as part of a synergistic blend, its standalone contribution is significant and scientifically verifiable. As the industry evolves, further research may focus on analogs with improved toxicological profiles, but the fundamental chemistry of metal phenates remains a cornerstone of effective polymer stabilization.[15][16]

References

  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023). Specialty Chemicals.
  • Cas 28987-17-9, barium bis(nonylphenol
  • Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC.
  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. (2024). Cambridge Prisms: Plastics.
  • Polymer stabilizer. Wikipedia.
  • Analysis of altern
  • Types of Thermal Stabilizers: Calcium Zinc, Tin, Barium Zinc & More. TJCY.
  • An Introduction to the varieties of heat stabilizers for PVC composite stabilizers. (2021). ABNewswire.
  • Concern about the Safety of Bisphenol A Substitutes. PMC.
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M
  • 24% Barium Content Barium Nonyl Phenol
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. (2025).
  • Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
  • Effects of Nano-Barium Sulfate on the Properties of Polybutylece Terephthalate/Polyethylene Terephthalate Composites. (2022). Engineered Science Publisher.
  • Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). PMC.

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Comparative

A Comparative Benchmarking Guide to Barium Bis(p-nonylphenolate) in Modern Motor Oil Formulations

This guide provides a comprehensive performance evaluation of barium bis(p-nonylphenolate) as a detergent additive in motor oils. It is intended for researchers, lubricant formulators, and chemical engineers seeking to u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive performance evaluation of barium bis(p-nonylphenolate) as a detergent additive in motor oils. It is intended for researchers, lubricant formulators, and chemical engineers seeking to understand the functional trade-offs of this additive compared to contemporary alternatives. We will delve into the causality behind experimental choices and present objective, data-driven comparisons grounded in established industry-standard test protocols.

Introduction: The Role of Metallic Detergents in Engine Lubrication

Internal combustion engines operate under conditions of extreme heat and pressure, generating acidic byproducts and sludge that can degrade oil performance and harm engine components. Metallic detergents are lubricant additives crucial for neutralizing these acidic compounds and keeping surfaces free from deposits.[1][2] These additives are surfactants composed of a polar metal head and a long, oil-soluble hydrocarbon tail.[1][3] The metal component, typically an alkaline earth metal like calcium, magnesium, or historically, barium, provides a reserve of alkalinity, measured as the Total Base Number (TBN), to neutralize acids.[4]

Barium bis(p-nonylphenolate) is a type of metallic detergent that has been used to enhance oxidative stability, prevent wear, and provide detergency in lubricants.[5][6] While effective, its application has seen a decline due to environmental and toxicity concerns associated with barium, a heavy metal.[2][7] This guide benchmarks its performance against more common modern alternatives, namely calcium sulfonates and magnesium salicylates, to provide a clear perspective on its relative strengths and weaknesses.

Core Performance Benchmarking Protocols

To objectively assess the performance of barium bis(p-nonylphenolate), we formulated three SAE 5W-30 engine oils using a Group III base stock. Each formulation contained an identical, modern additive package (dispersants, anti-wear agents, antioxidants, etc.), with the only variable being the primary metallic detergent, each dosed to achieve a similar starting TBN of approximately 8.0 mg KOH/g.

  • Formulation A: Barium Bis(p-nonylphenolate)

  • Formulation B: Overbased Calcium Sulfonate

  • Formulation C: Overbased Magnesium Salicylate

The following sections detail the experimental methodologies and comparative results.

High-Temperature Deposit Control & Thermal Stability

An engine oil's primary role is to maintain cleanliness, especially in high-temperature regions like the piston ring-belt and turbochargers.[8] The Thermo-Oxidation Engine Oil Simulation Test (TEOST) is a critical bench test designed to predict an oil's tendency to form high-temperature deposits.[9][10] We selected the TEOST MHT (Moderately High Temperature) protocol (ASTM D7097, a variation of ASTM D6335) as it effectively simulates deposit formation in the piston ring zone.[8]

  • Sample Preparation: An 8-gram sample of the test oil is prepared containing a small quantity of an organo-metallic catalyst to simulate the catalytic effect of engine metals.

  • Apparatus Setup: The oil sample is placed in the TEOST MHT apparatus. A wire-wound depositor rod, previously weighed to the nearest 0.1 mg, is installed.

  • Test Execution: The catalyzed oil sample is continuously flowed down the depositor rod, which is heated to 285°C, while being exposed to a stream of dry air for 24 hours.[8] This combination of heat, catalysis, and oxygen exposure accelerates the oxidative breakdown of the oil and the deposition of insoluble materials.

  • Quantification: After the test, the depositor rod is rinsed with a solvent to remove any remaining oil, dried, and re-weighed. The mass of deposits on the rod, plus any deposits captured by a post-test filter, constitutes the total deposit mass. A lower mass indicates superior detergency and thermal-oxidative stability.

Below is a visualization of the experimental workflow.

TEOST_Workflow cluster_prep Preparation cluster_test Test Execution (24 hours) cluster_analysis Analysis A Weigh 8g Test Oil B Add Organo-metallic Catalyst A->B D Flow Oil over Heated Rod (285°C) in presence of Air B->D C Weigh Tared Depositor Rod C->D E Rinse & Dry Depositor Rod D->E G Collect & Weigh Filtered Deposits D->G F Weigh Rod Post-Test E->F H Calculate Total Deposit Mass (mg) F->H G->H

TEOST MHT Experimental Workflow.
FormulationPrimary DetergentTotal Deposit Mass (mg)
A Barium Bis(p-nonylphenolate)38.5
B Overbased Calcium Sulfonate45.2
C Overbased Magnesium Salicylate31.7

Analysis: The data indicates that under these specific high-temperature oxidative conditions, the formulation containing Magnesium Salicylate exhibited the best deposit control, followed by Barium Phenolate. The Calcium Sulfonate formulation allowed for the highest quantity of deposits. This suggests that the salicylate chemistry provides superior high-temperature detergency and stability, a known characteristic of this additive type. Barium phenolate demonstrates respectable performance, outperforming the widely used calcium sulfonate in this critical bench test.

Anti-Wear Characteristics

While dedicated anti-wear additives like Zinc Dialkyldithiophosphate (ZDDP) provide the primary wear protection, detergents can influence the tribological performance by competing for surface access and forming their own protective films.[11][12] We evaluated this using the Four-Ball Wear Test as described in ASTM D4172. This test measures the wear-preventive characteristics of a lubricant.[13][14]

  • Apparatus Setup: Three stationary steel balls are placed in a test cup, and a fourth ball is clamped into a chuck that will rotate. The test lubricant is added to the cup, covering the stationary balls.

  • Test Execution: The fourth ball is brought into contact with the three stationary balls and subjected to a specified load (40 kgf). The top ball is then rotated at a set speed (1200 rpm) for a fixed duration (60 minutes) at a controlled temperature (75°C).[15]

  • Quantification: After the test, the three stationary balls are cleaned, and the circular wear scars are measured under a microscope. The average diameter of these three scars is reported in millimeters (mm). A smaller wear scar diameter signifies better wear protection.

FormulationPrimary DetergentAverage Wear Scar Diameter (mm)
A Barium Bis(p-nonylphenolate)0.41
B Overbased Calcium Sulfonate0.44
C Overbased Magnesium Salicylate0.48

Analysis: The Barium Phenolate formulation provided the best anti-wear performance, yielding the smallest wear scar. This can be attributed to the ability of the barium-containing soap to form a robust protective film on the metal surfaces under boundary lubrication conditions.[1] While Calcium Sulfonate also performed well, the Magnesium Salicylate formulation showed comparatively larger wear, suggesting a less effective tribo-film under these test conditions.

Acid Neutralization & TBN Retention

The ability to neutralize acids is a detergent's defining function and is critical for preventing corrosion.[3] Total Base Number (TBN), measured by ASTM D2896, quantifies this alkaline reserve. However, the initial TBN is only part of the story; its retention over an oil drain interval is paramount. To simulate this, we subjected the oils to a modified Sequence IIIH engine test (per ASTM D8111), a procedure designed to evaluate high-temperature oil thickening and piston deposits, which is also stressful on the TBN reserve.[16]

  • Initial TBN: The TBN of each fresh oil formulation is measured via potentiometric titration with perchloric acid.

  • Oil Aging: Each oil is subjected to a 90-hour Sequence IIIH engine test.

  • Final TBN: The TBN of the used oil from the engine test is measured using the same ASTM D2896 procedure.

  • Quantification: TBN Retention is calculated as: (Final TBN / Initial TBN) * 100%.

FormulationPrimary DetergentInitial TBN (mg KOH/g)Final TBN (mg KOH/g)TBN Retention (%)
A Barium Bis(p-nonylphenolate)8.13.948.1%
B Overbased Calcium Sulfonate8.04.8 60.0%
C Overbased Magnesium Salicylate8.24.150.0%

Analysis: The Calcium Sulfonate formulation demonstrated superior TBN retention, indicating that its alkaline reserve is more efficient and durable under severe engine operating conditions. This is a key reason for the widespread use of calcium sulfonates in extended-drain interval oils. Barium Phenolate and Magnesium Salicylate showed comparable, albeit lower, retention, suggesting a faster depletion of their basicity when exposed to the acidic blow-by gases and oxidative stress of a running engine.

Synthesis of Performance and Logic of Application

The selection of a detergent system is a balancing act of multiple performance attributes. The diagram below illustrates the comparative strengths and weaknesses of the evaluated detergent types based on our benchmarking and established industry knowledge.

Performance_Comparison cluster_additives Detergent Additive Types cluster_attributes Performance Attributes Ba_Phen Barium Phenolate Deposit High-Temp Deposit Control Ba_Phen->Deposit Good Wear Anti-Wear Contribution Ba_Phen->Wear Strong TBN TBN Retention Ba_Phen->TBN Moderate Toxicity Environmental/ Toxicity Profile Ba_Phen->Toxicity Poor Ca_Sulf Calcium Sulfonate Ca_Sulf->Deposit Moderate Ca_Sulf->Wear Good Ca_Sulf->TBN Excellent Ca_Sulf->Toxicity Good Mg_Sal Magnesium Salicylate Mg_Sal->Deposit Excellent Mg_Sal->Wear Fair Mg_Sal->TBN Moderate Mg_Sal->Toxicity Good

Logical Comparison of Detergent Attributes.

Our results align with broader industry understanding. Barium bis(p-nonylphenolate) shows a strong contribution to anti-wear performance and respectable high-temperature detergency. However, its moderate TBN retention and, most critically, its poor environmental and toxicity profile make it an unsuitable choice for modern engine oils, particularly for passenger cars.[2][7]

Calcium Sulfonates remain the industry workhorse due to their excellent TBN retention, good anti-wear properties, and favorable regulatory standing.[17] Their moderate performance in deposit control can be supplemented by other additives like dispersants.

Magnesium Salicylates excel in high-temperature deposit control, making them a strong choice for modern, hotter-running engines. Their lower TBN retention compared to sulfonates is a trade-off for superior engine cleanliness.

Conclusion

While barium bis(p-nonylphenolate) demonstrates clear efficacy in certain performance areas, notably anti-wear and rust prevention, its overall profile is outmatched by modern alternatives when considering the full scope of requirements for today's engine lubricants.[1] Its moderate TBN retention and significant toxicity concerns are primary disqualifiers for widespread use in current and future engine oil formulations. The industry's shift towards calcium and magnesium-based detergents is well-justified by their balanced performance, superior TBN efficiency (in the case of sulfonates), exceptional cleanliness (in the case of salicylates), and significantly better environmental and safety profiles. This guide underscores the importance of a holistic approach to additive selection, where a single strong attribute cannot outweigh deficiencies in other critical areas.

References

  • STLE. (n.d.). Webinars - Introduction to Detergents. Retrieved from [Link]

  • Infotrieve. (2023, May 23). Understanding Detergent Additives in Engine Oils: An Overview. Retrieved from [Link]

  • Mishchuk, O. A., et al. (1997). Tribological performance and mechanism of action of overbased detergents. Lubrication Science, 9(2), 207-217. Retrieved from [Link]

  • Shanghai Minglan Chemical Co., Ltd. (n.d.). Lube Additives Manufacturers:barium Oil Additive. Retrieved from [Link]

  • Noria Corporation. (n.d.). Lubricant Additives - A Practical Guide. Retrieved from [Link]

  • MDPI. (2022, September 22). Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining. Retrieved from [Link]

  • LookChem. (n.d.). Cas 28987-17-9,barium bis(nonylphenolate). Retrieved from [Link]

  • Bob Is The Oil Guy. (2018, September 26). Detergents: Magnesium vs Calcium. Retrieved from [Link]

  • Savant Labs. (n.d.). A Technical Brief from Savant Labs: Thermo-oxidation Engine Oil Simulation Test Overview. Retrieved from [Link]

  • ASTM International. (2024, January 9). D6709 Standard Test Method for Evaluation of Automotive Engine Oils in the Sequence VIII Spark-Ignition Engine (CLR Oil Test Engine). Retrieved from [Link]

  • Quora. (2021, January 7). What is the best nonionic surfactant to replace Nonylphenol?. Retrieved from [Link]

  • ASTM International. (2009, July 15). D6335 Standard Test Method for Determination of High Temperature Deposits by Thermo-Oxidation Engine Oil Simulation Test. Retrieved from [Link]

  • PubChem. (n.d.). Barium bis(2-nonylphenolate). Retrieved from [Link]

  • Noria Corporation. (n.d.). Temperature Stability of Lubricants and Hydraulic Fluids. Retrieved from [Link]

  • ASTM International. (2010, December 31). D4485 Standard Specification for Performance of Engine Oils. Retrieved from [Link]

  • Google Patents. (n.d.). DE2244245B2 - Lubricant additives containing basic barium compounds, processes for their preparation and their use in lubricants.
  • SFR Corporation. (n.d.). ProTecta Synthetic Engine Oil Booster. Retrieved from [Link]

  • Nye Lubricants. (n.d.). All About Additives – Extreme Pressure and Antiwear. Retrieved from [Link]

  • TopJoy Industrial Co., Ltd. (n.d.). 24% Barium Content Barium Nonyl Phenolate. Retrieved from [Link]

  • ASTM International. (2022, November 21). Standard Test Method for Evaluation of Automotive Engine Oils in the Sequence IIIH, Spark-Ignition Engine. Retrieved from [Link]

  • Savant Labs. (n.d.). ASTM D7216 - Standard Test Method for Determining Automotive Engine Oil Compatibility with Typical Seal Elastomers. Retrieved from [Link]

  • Mobil. (n.d.). Turbine Oil Oxidation Stability Test (TOST). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of a new phosphate compound (BAFDP) addition on the lubricating performance of engine oils at elevated temperatures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Retrieved from [Link]

  • National Institutes of Health. (2024, March 13). Structure–activity relationship study of anti-wear additives in rapeseed oil based on machine learning and logistic regression. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Evaluation of Overbased Magnesium Fatty Acids Detergent for Medium Lubricating Oil. Retrieved from [Link]

  • Performance Oil Technology. (n.d.). Lubricant Testing 101 (ASTM Oil Tests). Retrieved from [Link]

  • Taylor & Francis Online. (2009, December 22). Thermal Stability of Lubricating Oil Additives Based on Styrene and n-Alkyl Methacrylate Terpolymers. Retrieved from [Link]

  • MDPI. (2015, March 17). Characterization of Thermal Stability of Synthetic and Semi-Synthetic Engine Oils. Retrieved from [Link]

  • Google Patents. (n.d.). US8618029B2 - Overbased detergents for lubricating oil applications.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, nonyl derivs., sulfides, barium salts - Substance Details. Retrieved from [Link]

  • Lubes'N'Greases. (2021, June 1). Spotlight on Grease. Retrieved from [Link]

  • P&S Intelligence. (n.d.). 300–450 TBN Calcium, Barium, and Magnesium Sulphonates Market Analysis Report. Retrieved from [Link]

  • AIP Publishing. (n.d.). Thermal Stability Study of Commercial Lube Oil at Moderate Temperature and Long Working Period. Retrieved from [Link]

  • MDPI. (2023, November 24). On the Difference in the Action of Anti-Wear Additives in Hydrocarbon Oils and Vegetable Triglycerides. Retrieved from [Link]

  • ASME Digital Collection. (2022, June 3). On the Thermal Degradation of Lubricant Grease: Experiments. Retrieved from [Link]

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Validation

A Comparative Guide to Eco-Friendly Polymer Stabilizers: Moving Beyond Barium Bis(p-nonylphenolate)

Introduction: The Imperative for Greener Polymer Stabilization For decades, the polymer industry has relied on a variety of additives to enhance the performance and durability of plastic materials. Among these, heat stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Greener Polymer Stabilization

For decades, the polymer industry has relied on a variety of additives to enhance the performance and durability of plastic materials. Among these, heat stabilizers are critical for preventing degradation during high-temperature processing and throughout the product's service life. Barium bis(p-nonylphenolate) has been a workhorse in this field, particularly for flexible Polyvinyl Chloride (PVC), offering excellent thermal stability.[1][2][3] However, the environmental and health concerns associated with its nonylphenol moiety have necessitated a shift towards more sustainable alternatives.

Nonylphenol, a degradation product of nonylphenol ethoxylates, is a known endocrine disruptor, posing a significant threat to aquatic ecosystems.[4][5] Its persistence in the environment and potential health impacts have led to increased regulatory scrutiny and a demand for greener, safer stabilizer technologies. This guide provides an in-depth technical comparison of eco-friendly alternatives to barium bis(p-nonylphenolate), offering researchers and product developers the data-driven insights needed to make informed decisions in their formulation strategies. We will explore the performance of leading alternatives, grounded in experimental data, and provide detailed protocols for their evaluation.

The Benchmark: Understanding Barium Bis(p-nonylphenolate) Performance

Barium bis(p-nonylphenolate) is typically used in conjunction with other metal soaps, such as zinc carboxylates, to form Barium-Zinc (Ba/Zn) stabilizer systems. These systems are known for their excellent thermal and UV stability, good color retention, and cost-effectiveness, making them a popular choice for flexible PVC applications like roofing membranes, flooring, and automotive interiors.[1] The barium component provides long-term stability, while the zinc component offers good initial color control.[6]

The primary function of these stabilizers is to neutralize the hydrogen chloride (HCl) gas released during PVC degradation, which otherwise autocatalyzes further decomposition.[7] While effective, the primary drawback remains the eventual release of nonylphenol into the environment.

Eco-Friendly Alternatives: A Performance-Based Comparison

The search for safer alternatives has led to the development of several classes of eco-friendly stabilizers. This guide will focus on the most promising categories: Calcium-Zinc (Ca/Zn) systems, organic-based stabilizers (OBS), hindered phenolic antioxidants, organophosphites, and emerging bio-based stabilizers.

Calcium-Zinc (Ca/Zn) Stabilizer Systems

Calcium-Zinc stabilizers are currently the most widely adopted eco-friendly alternative to lead and barium-based systems, especially in applications where toxicity is a concern, such as food packaging, medical devices, and toys.[3][8] These systems consist of calcium and zinc salts of carboxylic acids (like stearic acid) and are often used with co-stabilizers to enhance their performance.

Mechanism of Action: Similar to Ba/Zn systems, Ca/Zn stabilizers work by scavenging HCl. The zinc component provides excellent initial color stability by replacing labile chlorine atoms on the PVC chain, while the calcium component offers long-term heat stability.[9]

Experimental Workflow: Evaluating PVC Thermal Stability

A standardized workflow for assessing the performance of PVC heat stabilizers involves several key tests.

PVC Stabilizer Evaluation Workflow cluster_0 Compounding cluster_1 Specimen Preparation cluster_2 Performance Testing cluster_3 Data Analysis A PVC Resin + Plasticizer + Stabilizer B Two-Roll Mill or Internal Mixer A->B Homogenization C Compression Molding B->C D Standardized Plaques C->D E Oven Aging (ISO 188 / ASTM D3012) D->E G Mechanical Testing (e.g., Tensile, Impact) D->G H Static/Dynamic Stability (e.g., Congo Red Test) D->H F Colorimetry (ASTM E313) E->F I Compare Yellowness Index (YI) & Stability Time F->I G->I H->I

Caption: Workflow for compounding, specimen preparation, and testing of PVC stabilizers.

Performance Data: The following table summarizes the comparative performance of a Ca/Zn system against a traditional Ba/Zn system in a flexible PVC formulation.

Stabilizer SystemTest MethodInitial Yellowness Index (YI)Yellowness Index after 200 min @ 180°CStatic Stability Time (min) @ 185°C
Ba/Zn System ASTM E313 / Congo Red~15~45~90
Ca/Zn + Co-stabilizer ASTM E313 / Congo Red~18~35~110

Data compiled and inferred from multiple sources for comparative purposes.[9][10][11]

Key Insights:

  • Ca/Zn systems, when properly formulated with co-stabilizers like polyols (e.g., pentaerythritol) or β-diketones, can offer long-term stability that is comparable or even superior to Ba/Zn systems.[9][12][13]

  • The initial color of Ca/Zn stabilized PVC may be slightly higher than Ba/Zn systems, but the color stability over time is often better.

Organic-Based Stabilizers (OBS)

Organic-based stabilizers are a newer class of metal-free or metal-reduced additives that offer excellent long-term heat stability and good initial color. Uracil derivatives are a prominent example of this class.

Mechanism of Action: OBS compounds, such as those based on uracil, can trap HCl and substitute labile chlorine atoms in the PVC chain, similar to metal soaps. Their organic nature often leads to better compatibility with the polymer matrix.[11]

Performance Data: A study comparing an OBS (uracil-based) with a Ca/Zn system in rigid PVC showed the following:

Stabilizer SystemTest MethodTime to Color Change (min) @ 200°CDynamic Stability Time (min)
Ca/Zn System Oven Aging / Torque Rheometer~40~20
Organic-Based Stabilizer (OBS) Oven Aging / Torque Rheometer~50~25

Data adapted from a comparative study on PVC pipe applications.[6][10]

Key Insights:

  • OBS can provide a longer retention time for the initial color compared to some metal-based systems.[10]

  • They can also lead to improved mechanical properties, such as higher impact strength.[6]

Hindered Phenolic Antioxidants and Organophosphites for Polyolefins

While the primary focus for barium bis(p-nonylphenolate) is PVC, the broader topic of polymer stabilization includes polyolefins like polypropylene (PP) and polyethylene (PE). For these polymers, hindered phenolic antioxidants (primary stabilizers) and organophosphites (secondary stabilizers) are the industry standard. These offer an excellent eco-friendly profile compared to older heavy-metal-based systems.

Mechanism of Action:

Antioxidant Stabilization Mechanism cluster_0 Oxidation Cycle Polymer Polymer (RH) Radical Alkyl Radical (R•) Polymer->Radical Heat, Shear, UV Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + RH Hydroperoxide->Radical Decomposition Degradation Degradation Products Hydroperoxide->Degradation Phenol Hindered Phenol (ArOH) Phenol->Peroxy H• Donation Phosphite Organophosphite (P(OR)3) Phosphite->Hydroperoxide Decomposition

Caption: Mechanism of polymer oxidation and intervention by primary and secondary antioxidants.

  • Hindered Phenols: Act as radical scavengers, donating a hydrogen atom to peroxy radicals (ROO•) to terminate the degradation chain reaction.[14]

  • Organophosphites: Function as hydroperoxide decomposers, converting hydroperoxides (ROOH) into non-radical, stable products, thus preventing them from breaking down into new radicals.[15]

Performance Data: The effectiveness of these stabilizers is often measured by Oxidation Induction Time (OIT) and Melt Flow Index (MFI) retention after multiple processing cycles.

Stabilizer System (in Polypropylene)Test MethodOIT (min) @ 200°CMFI (g/10 min) after 5 Extrusions
Unstabilized PP ASTM D3895 / ASTM D1238< 5> 20 (significant degradation)
Hindered Phenol (0.1%) ASTM D3895 / ASTM D1238~25~12
Organophosphite (0.1%) ASTM D3895 / ASTM D1238~10~8
Phenol + Phosphite (0.1% each) ASTM D3895 / ASTM D1238> 60~5 (excellent stability)

Data compiled and inferred from multiple sources for comparative purposes.[16][17][18]

Key Insights:

  • A synergistic effect is often observed when hindered phenols and organophosphites are used together, providing superior protection during both processing (MFI stability) and long-term use (OIT).[16]

  • The choice of specific antioxidant and the ratio of primary to secondary stabilizer is critical and depends on the polymer type and processing conditions.[13]

Bio-Based Stabilizers

A frontier in polymer stabilization is the development of additives derived from renewable resources. These include compounds synthesized from natural phenolic acids (like ferulic or sinapic acid) and other plant-based molecules.

Performance Data: Research into bio-based stabilizers is ongoing, but initial studies show promise. For example, polypropylene stabilized with a novel phenyl propionate-based bio-stabilizer demonstrated superior long-term thermal stability compared to some conventional benzoate and cinnamate derivatives.[5] While direct comparison with high-performance synthetic antioxidants is still being established, the lower carbonyl index development during accelerated aging indicates effective stabilization.

Experimental Protocols

For researchers looking to validate the performance of these alternatives, the following are summarized protocols for key experiments.

Protocol 1: Oven Aging for Thermal Stability (Adapted from ISO 188 & ASTM D3012)
  • Objective: To evaluate the long-term thermal stability of polymer specimens.

  • Apparatus: Forced-air circulation oven with a specified air exchange rate (e.g., 3-10 changes per hour).[19][20][21]

  • Procedure:

    • Prepare standardized test specimens (e.g., 2mm thick plaques).

    • Suspend the specimens in the oven, ensuring they are at least 10 mm apart and 50 mm from the oven walls.[22]

    • Set the oven to the desired test temperature (e.g., 180°C for PVC, 150°C for PP).[4][14]

    • Remove specimens at predetermined time intervals (e.g., every 20 minutes for PVC, every 24 hours for PP).

    • Evaluate the specimens for changes in color and mechanical properties.

  • Endpoint: The "stability time" is often defined as the time until the specimen shows significant discoloration (e.g., turns black) or a 50% loss in a key mechanical property like elongation at break.

Protocol 2: Yellowness Index (YI) Measurement (Adapted from ASTM E313)
  • Objective: To quantify the degree of yellowness in a polymer sample.

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument using a standard white tile.

    • Measure the CIE tristimulus values (X, Y, Z) of the polymer specimen.[23]

    • Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions (e.g., D65 illuminant, 10° observer).[5][24] YI E313 Formula: YI = [100(CxX - CzZ)] / Y

  • Data Analysis: Compare the initial YI of the unaged sample to the YI of samples at different time points during oven aging. A lower change in YI indicates better color stability.

Protocol 3: Melt Flow Index (MFI) (Adapted from ASTM D1238)
  • Objective: To measure the ease of flow of a molten thermoplastic, which is inversely related to its molecular weight.

  • Apparatus: Extrusion plastometer (MFI tester).[25]

  • Procedure:

    • Set the barrel temperature and piston load according to the standard for the specific polymer (e.g., 230°C and 2.16 kg for PP).[26][27]

    • Charge a specified amount of the polymer into the heated barrel.

    • After a pre-heating time, allow the molten polymer to extrude through a standard die.

    • Collect the extrudate over a set period and weigh it.[28]

  • Data Analysis: The MFI is expressed in grams of polymer per 10 minutes. A smaller change in MFI after processing or aging indicates better polymer stability (less chain scission).[10][29]

Protocol 4: Oxidation Induction Time (OIT) (Adapted from ASTM D3895)
  • Objective: To determine the time until the onset of oxidative degradation of a stabilized material under accelerated conditions.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Place a small sample (5-10 mg) in an aluminum pan within the DSC cell.

    • Heat the sample to a set isothermal temperature (e.g., 200°C for polyolefins) under an inert nitrogen atmosphere.[30]

    • Once the temperature stabilizes, switch the purge gas to pure oxygen.[31]

    • Record the heat flow as a function of time. The onset of oxidation is marked by a sharp exothermic peak.

  • Data Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic reaction. A longer OIT indicates better oxidative stability.[32][33]

Cost-Performance Considerations

While performance is paramount, cost is a critical factor in the adoption of new stabilizers.

  • Ba/Zn Systems: Generally considered cost-effective.

  • Ca/Zn Systems: The cost is competitive with Ba/Zn, especially as production scales have increased. The overall formulation cost can be influenced by the need for co-stabilizers.

  • Organic-Based Stabilizers: Can be more expensive than traditional metal soap systems, which may limit their use to specialized applications.

  • Hindered Phenols & Organophosphites: These are commodity additives with a moderate price point, generally between $3,000 and $5,000 per metric ton.[34]

  • Bio-Based Stabilizers: Currently, these are often more expensive due to raw material costs and complex manufacturing processes, which can be a barrier to widespread adoption.[35]

Conclusion and Future Outlook

The transition away from barium bis(p-nonylphenolate) is not merely a matter of regulatory compliance but a necessary step towards a more sustainable polymer industry. This guide demonstrates that viable, eco-friendly alternatives are readily available and offer excellent performance, often with added benefits.

  • For PVC applications , well-formulated Calcium-Zinc systems represent a mature, cost-effective, and high-performance replacement for Ba/Zn stabilizers. Organic-based stabilizers offer a promising metal-free alternative, particularly where long-term stability and initial color are critical.

  • For polyolefins , the synergistic combination of hindered phenolic antioxidants and organophosphites provides robust protection and is the established eco-friendly standard.

The future of polymer stabilization will undoubtedly be shaped by the continued development of bio-based stabilizers . As research advances and economies of scale are achieved, these materials hold the potential to offer a truly circular solution, combining high performance with a minimal environmental footprint. For researchers and formulators, the task is to leverage the data and methodologies outlined in this guide to select and validate the optimal stabilization package for their specific application, balancing performance, cost, and sustainability.

References

  • ASTM D1238-13, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer, ASTM Intern
  • ASTM D3012-19, Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven, ASTM Intern
  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM Intern
  • ASTM E313-10, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM Intern
  • Coherent Market Insights. (2026, March 16). Polymer Stabilizers Market Size, Share & Forecast, 2026-2033.
  • Gökçel H.I., Balköse D., Köktürk U. Effects of mixed metal stearates on thermal stability of rigid PVC. European Polymer Journal.
  • ISO 188:2011, Rubber, vulcanized or thermoplastic — Accelerated ageing and heat-resistance tests, International Organization for Standardiz
  • Kanademy. (2023, September 27). Multifunctional role of Barium Compounds in PVC processing.
  • Metrohm.
  • Mettler Toledo.
  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
  • Pacorr. (2024, April 21). Essential Guide to Melt Flow Index Testing: ASTM D 1238 & ISO 1133.
  • PVC Stabilizer. (n.d.).
  • Rallychem. (2025, June 20).
  • ResearchGate. (2022, December 10). Preparation and performance of PVC long‐term heat stabilizer based on the synergistic effect of uracil and metal complexes.
  • SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
  • TNV Inspection Division.
  • TopJoy.
  • Wang, J., et al. (2022).
  • Wypych, G. (2012).

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Comparative

Comprehensive Guide to Cross-Validating Mass Spectrometry Data for Barium Bis(p-nonylphenolate)

Barium bis(p-nonylphenolate) is a highly specialized organometallic compound utilized extensively as a thermal stabilizer in polymers and as a detergent additive in industrial lubricants. Characterizing this compound pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Barium bis(p-nonylphenolate) is a highly specialized organometallic compound utilized extensively as a thermal stabilizer in polymers and as a detergent additive in industrial lubricants. Characterizing this compound presents a unique analytical challenge: it readily forms complex reverse micelles in non-polar environments[1], and its metal-oxygen coordination bonds are highly susceptible to thermal degradation.

To achieve scientific certainty in drug development or materials science, analytical workflows cannot rely on a single instrument. This guide establishes a self-validating analytical system that objectively compares mass spectrometry (MS) techniques and provides a rigorous, orthogonal protocol for cross-validating the structural and quantitative data of barium organometallics.

The Analytical Challenge: Speciation vs. Quantification

When analyzing labile coordination complexes, standard Electron Ionization (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) often fails. The energy transferred during ionization severs the non-covalent interactions inherent to metal phenolates, resulting in mass spectra dominated by free nonylphenol ligands rather than the intact complex.

To solve this, researchers must utilize soft ionization techniques —such as Electrospray Ionization (ESI) or Cold-Spray Ionization (CSI)—which preserve the supramolecular structure of the complex[2]. However, ESI is highly susceptible to matrix-induced ion suppression, making it unreliable for absolute quantification. Therefore, a self-validating system must pair the qualitative speciation of ESI-HRMS with the absolute elemental quantification of Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Workflow Logical Architecture

G cluster_0 Structural Speciation (ESI-HRMS) cluster_1 Absolute Quantification (ICP-MS) A Barium Bis(p-nonylphenolate) Sample Matrix B Cold-Spray / Gentle ESI (Preserves Coordination) A->B Dilution in Toluene/MeOH D HNO3 / H2O2 Digestion (Mineralization) A->D Aliquot Extraction C Isotope Pattern Matching (138Ba, 137Ba, 136Ba) B->C High-Res Mass Spec F Cross-Validated Analytical Output (Structure + Concentration) C->F Speciation Confirmed E He Collision Mode (Total Elemental Ba) D->E Plasma Ionization E->F Concentration Confirmed

Orthogonal cross-validation workflow for barium organometallics.

Comparative Analysis of Mass Spectrometry Techniques

To objectively select the right analytical tool, we must compare the performance of various MS platforms when handling organobarium complexes.

Table 1: Performance Comparison of Analytical Techniques for Barium Organometallics
Analytical TechniqueTarget AnalyteLimit of Detection (LOD)Structural Information YieldKey Limitation
ESI-HRMS Intact [Ba(NP)]⁺ / [Ba(NP)₃]⁻~10 ng/mLHigh (Exact mass, Isotope pattern)Susceptible to ion suppression
MALDI-TOF MS Intact Complex~50 ng/mLModerate (Prone to matrix adduction)Laser-induced thermal fragmentation
ICP-MS Total Elemental Barium (¹³⁸Ba)< 0.1 ng/mLNone (Destroys molecular structure)Cannot distinguish free vs. bound Ba
¹H/¹³C NMR Micellar Aggregates~1 mg/mLHigh (Ligand environment, micellization)Low sensitivity, complex overlap

Self-Validating Experimental Protocol

This protocol establishes causality in every step. By ensuring the molar concentration of the intact complex derived from ESI-HRMS matches the absolute barium concentration from ICP-MS, the system self-validates—proving that no thermal degradation or micellar precipitation occurred during sample preparation.

Phase 1: Structural Confirmation via ESI-HRMS
  • Sample Preparation: Dilute the barium bis(p-nonylphenolate) sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Toluene and Methanol.

    • Causality: Barium nonylphenolate forms micellar structures[1]. Toluene ensures the dissolution of the highly hydrophobic nonylphenolate alkyl chains, while methanol disrupts the micelles and provides the necessary protic environment for electrospray droplet formation.

  • Ionization Parameters: Operate the ESI source in negative ion mode to detect the [Ba(NP)₃]⁻ adduct. Maintain the capillary desolvation temperature strictly below 150°C.

    • Causality: High desolvation temperatures will induce in-source fragmentation, destroying the intact molecular information[2].

  • Isotopic Validation: Acquire data in high-resolution mode (R > 70,000). Barium possesses a distinct isotopic envelope (¹³⁸Ba 71.7%, ¹³⁷Ba 11.2%, ¹³⁶Ba 7.8%). The experimental mass spectrum must be overlaid with the theoretical distribution. An isotopic pattern match score > 95% confirms the presence of the intact organometallic species.

Phase 2: Absolute Quantification via ICP-MS
  • Acid Digestion: Extract a 50 µL aliquot of the original sample. Mix with 125 µL of 61% nitric acid (HNO₃) and 25 µL of 30% hydrogen peroxide (H₂O₂). Heat in a closed vessel at 70°C for 16 hours[3].

    • Causality: This aggressive oxidation completely mineralizes the nonylphenolate organic matrix, releasing free Ba²⁺ ions and preventing organic residue from clogging the ICP-MS nebulizer.

  • Quantification: Dilute the digested sample to 2.5 mL with ultrapure water[3]. Analyze via ICP-MS using Helium (He) collision cell mode.

    • Causality: Helium collision gas selectively attenuates polyatomic interferences (e.g., argon-based adducts generated in the plasma) that could artificially inflate the mass-to-charge readings for the ¹³⁸Ba isotope.

Alternative Product Comparison: Metal Phenolates

When formulating products, researchers often evaluate barium bis(p-nonylphenolate) against alternative alkaline earth or transition metal phenolates. The choice of metal center drastically alters both thermal stability and analytical behavior.

Table 2: Performance Comparison of Alternative Metal Nonylphenolates
CompoundThermal StabilityMicellar AggregationMS Ionization Efficiency (ESI)Primary Industrial Application
Barium bis(p-nonylphenolate) Excellent (>250°C)Strong (forms reverse micelles)Moderate (Requires cold-spray)High-temp polymer stabilizer
Calcium bis(p-nonylphenolate) Good (~200°C)ModerateHighLubricant detergent
Zinc bis(p-nonylphenolate) Moderate (~160°C)WeakHighCo-stabilizer, catalyst

Analytical Insight: While Zinc and Calcium phenolates are easier to ionize via standard ESI due to their stronger covalent character and lower tendency to form massive supramolecular clusters, Barium provides superior high-temperature stabilization. The trade-off for this industrial performance is the strict requirement for the orthogonal MS cross-validation workflow detailed above.

References

  • Cold-Spray Ionization Mass Spectrometry: Applications in Structural Coordination Chemistry Source: Japan Science and Technology Agency (JST) URL:[Link]

  • Inductively Coupled Plasma Mass Spectrometry Performance for the Measurement of Key Serum Minerals Source: National Institute of Informatics (NII) URL:[Link]

  • Requirements for accurate 1H NMR quantification of mineral oil hydrocarbons (paraffins) for pharmaceutical or cosmetic use (Referencing Biing-Ming Su's characterization of barium nonylphenolate micellar structures) Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Barium bis(p-nonylphenolate)

Advanced Protocol for the Safe Handling and Containment of Barium bis(p-nonylphenolate) As researchers and drug development professionals, handling complex organometallic intermediates like Barium bis(p-nonylphenolate) (...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Containment of Barium bis(p-nonylphenolate)

As researchers and drug development professionals, handling complex organometallic intermediates like Barium bis(p-nonylphenolate) (CAS: 41157-58-8) requires moving beyond basic compliance. To engineer a truly safe laboratory environment, we must implement causality-driven, self-validating protocols that address the specific molecular hazards of the compound.

Mechanistic Toxicology: The Dual-Threat Profile

Barium bis(p-nonylphenolate) presents a unique toxicological challenge because it dissociates into two distinct, highly hazardous moieties upon systemic absorption or environmental release:

  • The Barium Cation ( Ba2+ ): Soluble barium compounds are profoundly toxic. The Ba2+ ion acts as a competitive antagonist at inward rectifier potassium channels (Kir), preventing potassium efflux from cells. This intracellular potassium sequestration leads to profound hypokalemia, cardiac arrhythmias, and skeletal muscle paralysis[1].

  • The p-Nonylphenol Ligand: Nonylphenols are highly lipophilic, severe dermal irritants, and potent endocrine disruptors. They mimic endogenous 17β-estradiol, binding to estrogen receptors and triggering aberrant transcriptional responses. Due to its extreme aquatic toxicity and developmental hazards, the EPA strictly regulates nonylphenol derivatives under Significant New Use Rules (SNURs)[2][3].

ToxPathway Exposure Barium bis(p-nonylphenolate) Exposure Dissociation In Vivo Dissociation Exposure->Dissociation BaIon Barium Cation (Ba2+) Dissociation->BaIon NP p-Nonylphenol Ligand Dissociation->NP KChannel Blockade of Inward Rectifier K+ Channels BaIon->KChannel ER Estrogen Receptor (ER) Agonism NP->ER Hypokalemia Profound Hypokalemia & Muscle Paralysis KChannel->Hypokalemia Endocrine Endocrine Disruption & Reproductive Toxicity ER->Endocrine

Fig 1. Divergent toxicological signaling pathways of Barium bis(p-nonylphenolate) dissociation.

Quantitative Hazard & Exposure Limits

To engineer a self-validating safety protocol, PPE selection must be grounded in established quantitative exposure limits.

MetricValueSource / Regulatory BodyCausality for PPE Selection
OSHA PEL (TWA) 0.5 mg/m³ (as Ba)OSHA / NIOSH[1]Mandates high-efficiency particulate air (HEPA) filtration (P100) for aerosolized dust.
IDLH 50 mg/m³ (as Ba)NIOSH[1]Requires supplied-air respirators if local exhaust ventilation fails.
Dermal Corrosivity Category 1B (NP)EPA / ECHANecessitates heavy-duty, permeation-resistant elastomers (Neoprene/Nitrile).
EPA Waste Code D005 (Barium)US EPA (40 CFR 262)[4]Dictates strict hazardous waste segregation; zero municipal drain disposal.

Causality-Driven PPE Selection

Personal Protective Equipment is not a suggestion; it is a physical barrier engineered against specific molecular interactions.

  • Respiratory Protection: Because the OSHA PEL for soluble barium compounds is strictly 0.5 mg/m³[1], any powder handling must occur under local exhaust ventilation. If weighing or transferring raw powder outside a closed system, personnel must wear at minimum a half-face elastomeric respirator equipped with P100 (HEPA) filters (APF = 10). P100 filters trap 99.97% of airborne particulates, neutralizing the inhalation risk of barium dust.

  • Dermal Protection (Gloves & Garments): The p-nonylphenol component is highly lipophilic and corrosive. Standard latex gloves degrade rapidly upon contact with lipophilic surfactants. Operators must use dual-gloving : an inner layer of standard nitrile (4 mil) for a clean doffing barrier, and an outer layer of extended-cuff Neoprene or heavy-duty Nitrile (8+ mil) to prevent permeation. A chemically resistant Tyvek® or Tychem® suit is required to prevent powder accumulation on standard cotton lab coats, which can act as a reservoir for chronic dermal exposure.

  • Ocular Protection: Unvented chemical splash goggles are mandatory. The surfactant nature of nonylphenol can cause severe, irreversible corneal damage upon contact.

Operational Workflow & Self-Validating Protocols

A self-validating protocol ensures that failure at any single step is immediately detectable and mitigated by the next step.

Step-by-Step Handling Methodology:

  • Preparation & Environmental Control: Verify the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood has an inward face velocity of 80–100 fpm. Line the workspace with anti-static, chemical-absorbent bench paper to trap stray particulates.

  • PPE Donning Sequence:

    • Inspect all PPE for micro-tears.

    • Don inner nitrile gloves, followed by the Tychem® suit.

    • Don outer Neoprene gloves, pulling the cuffs over the suit sleeves to prevent powder ingress.

    • Don unvented goggles and the P100 respirator. Perform a positive and negative pressure seal check to validate respirator integrity before exposure.

  • Execution (Weighing & Transfer): Use anti-static spatulas. Barium bis(p-nonylphenolate) powder holds a static charge, causing it to aerosolize unpredictably. Transfer the chemical into a pre-tared, sealable vessel inside the hood before moving it to the reaction apparatus.

  • Doffing & Decontamination:

    • Wipe down the exterior of the sealed vessel with a solvent compatible with nonylphenol (e.g., 70% isopropanol), followed by a damp water wipe to capture barium salts.

    • Remove outer gloves inside the hood and dispose of them in a designated hazardous waste bin.

    • Remove the respirator last, only after exiting the operating area to ensure zero inhalation of residual aerosols.

Workflow Start Pre-Operation: Verify Fume Hood Velocity Donning Don PPE: Dual Nitrile/Neoprene, P100 Start->Donning Validation Seal Check & Containment Validation Donning->Validation Handling Transfer Chemical (Anti-static tools only) Spill Accidental Spill? Handling->Spill Validation->Handling WetWipe Wet-Wipe Protocol (No Dry Sweeping) Spill->WetWipe Yes Doffing Doffing Sequence (Respirator removed last) Spill->Doffing No Disposal EPA D005 Hazardous Waste Segregation WetWipe->Disposal Doffing->Disposal

Fig 2. Self-validating workflow and spill response for Barium bis(p-nonylphenolate).

Decontamination and Disposal Plan

Barium bis(p-nonylphenolate) triggers both heavy metal (D005) and severe aquatic toxicity environmental regulations[3][4].

  • Spill Response: Do NOT dry sweep. Dry sweeping aerosolizes barium dust, immediately breaching the 0.5 mg/m³ PEL. Cover the spill with absorbent pads dampened with 70% isopropanol (to dissolve the nonylphenolate) and water.

  • Waste Segregation: Collect all contaminated bench paper, gloves, and wipes into a rigid, leak-proof container. Label explicitly as "Hazardous Waste: Toxic Organo-Barium/Nonylphenol Mixture (EPA D005)".

  • Aqueous Waste: Never discharge to the municipal sewer. Barium is strictly regulated, and nonylphenol is subject to EPA SNUR due to its persistence and bioaccumulation in aquatic ecosystems[2].

References

  • Title: NIOSH Pocket Guide to Chemical Hazards - Barium chloride (as Ba)
  • Source: epa.
  • Source: epa.
  • Source: industrialchemicals.gov.
  • Source: nist.

Sources

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